molecular formula C16H16BrNO3 B185999 N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide CAS No. 352688-91-6

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Cat. No.: B185999
CAS No.: 352688-91-6
M. Wt: 350.21 g/mol
InChI Key: MSUGQWNGTZYIRZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a benzamide derivative of interest in chemical research and development. This compound, with molecular formula C16H16BrNO3 and molecular weight of 350.212 g/mol, features a molecular structure consisting of 2-bromo-4,5-dimethoxybenzene and o-methylphenyl rings linked by an amide group . Key predicted physicochemical properties include a boiling point of 433.91°C (EPA T.E.S.T.) and a melting point of 197.7°C (EPI Suite) . The compound has limited water solubility (3.5 mg/L per EPA T.E.S.T.), and a predicted density of 1.38 g/cm³ . This substance is provided as a high-purity chemical intermediate for research applications in chemical synthesis, method development, and as a building block for more complex molecular structures. The presence of bromine and methoxy substituents on the aromatic rings makes it a potential candidate for metal-catalyzed cross-coupling reactions and other synthetic transformations. Researchers value this compound for exploring structure-activity relationships in benzamide chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10-4-5-15(14(17)6-10)18-16(19)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUGQWNGTZYIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361114
Record name N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352688-91-6
Record name N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of the target molecule, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide delineates a strategic two-precursor synthetic pathway, commencing with the preparation of 2-bromo-4-methylaniline and 3,5-dimethoxybenzoyl chloride, followed by their subsequent coupling via a Schotten-Baumann reaction to yield the final product. Each synthetic step is detailed with underlying chemical principles, causality behind experimental choices, and rigorous protocols for execution and purification. This guide aims to serve as a self-validating system for the reproducible and efficient synthesis of this compound.

Introduction and Strategic Overview

This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science due to its unique structural motifs. The presence of a bromine atom and a substituted phenyl ring offers potential for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This guide presents a logical and efficient synthetic strategy, broken down into three core stages:

  • Stage 1: Synthesis of Precursor I: 2-bromo-4-methylaniline

  • Stage 2: Synthesis of Precursor II: 3,5-dimethoxybenzoyl chloride

  • Stage 3: Final Amide Coupling via Schotten-Baumann Reaction

This approach was selected for its reliability, high potential yield, and the commercial availability of the initial starting materials. The Schotten-Baumann reaction, a well-established method for amide synthesis from amines and acyl chlorides, provides a robust and scalable final coupling step.[1][2]

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The synthesis begins with the preparation of the two key intermediates, which are then coupled to form the final product.

Synthesis_Pathway cluster_0 Stage 1: Precursor I Synthesis cluster_2 Stage 3: Amide Coupling p-Toluidine p-Toluidine N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide p-Toluidine->N-(4-methylphenyl)acetamide N-(2-bromo-4-methylphenyl)acetamide N-(2-bromo-4-methylphenyl)acetamide N-(4-methylphenyl)acetamide->N-(2-bromo-4-methylphenyl)acetamide 2-bromo-4-methylaniline 2-bromo-4-methylaniline N-(2-bromo-4-methylphenyl)acetamide->2-bromo-4-methylaniline Final Product N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoic Acid 3,5-dimethoxybenzoyl chloride 3,5-dimethoxybenzoyl chloride 3,5-Dimethoxybenzoic Acid->3,5-dimethoxybenzoyl chloride

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-bromo-4-methylaniline

The synthesis of 2-bromo-4-methylaniline from p-toluidine involves a three-step process: protection of the amine group, regioselective bromination, and deprotection.[3][4]

3.1.1. Step 1: Acetylation of p-Toluidine

The amino group of p-toluidine is first protected as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent bromination step.

  • Materials:

    • p-Toluidine

    • Acetic anhydride

    • Concentrated Hydrochloric Acid

    • Sodium acetate

    • Ice

  • Procedure:

    • In a fume hood, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution in an ice bath and add a solution of sodium acetate in water.

    • To this cold solution, add acetic anhydride dropwise with constant stirring.

    • Continue stirring for 15-20 minutes.

    • Collect the precipitated N-(4-methylphenyl)acetamide by vacuum filtration, wash with cold water, and air dry.

3.1.2. Step 2: Bromination of N-(4-methylphenyl)acetamide

The acetamide is then brominated. The acetyl group directs the incoming electrophile (bromine) to the ortho position.

  • Materials:

    • N-(4-methylphenyl)acetamide

    • Glacial acetic acid

    • Bromine

  • Procedure:

    • Dissolve N-(4-methylphenyl)acetamide in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid to the mixture with stirring.

    • After the addition is complete, stir the reaction mixture for an additional hour.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the N-(2-bromo-4-methylphenyl)acetamide by vacuum filtration, wash thoroughly with cold water to remove excess acid and bromine, and air dry.

3.1.3. Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield the desired 2-bromo-4-methylaniline.

  • Materials:

    • N-(2-bromo-4-methylphenyl)acetamide

    • Ethanol

    • Concentrated Hydrochloric Acid

    • Sodium hydroxide solution

  • Procedure:

    • Reflux the N-(2-bromo-4-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Neutralize the solution with a sodium hydroxide solution until basic to precipitate the free amine.

    • Collect the crude 2-bromo-4-methylaniline by vacuum filtration, wash with water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Stage 2: Synthesis of 3,5-dimethoxybenzoyl chloride

This precursor is synthesized from 3,5-dimethoxybenzoic acid using thionyl chloride.[5][6]

  • Materials:

    • 3,5-dimethoxybenzoic acid

    • Toluene

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dimethoxybenzoic acid in toluene.

    • Add a catalytic amount (1-2 drops) of DMF.

    • Heat the suspension to approximately 50°C with stirring.

    • Add thionyl chloride dropwise to the reaction mixture.

    • After the addition is complete, increase the temperature to 90°C and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting 3,5-dimethoxybenzoyl chloride is an oil that can be used in the next step without further purification.

Stage 3: Synthesis of this compound

The final product is obtained by the Schotten-Baumann reaction of 2-bromo-4-methylaniline and 3,5-dimethoxybenzoyl chloride.[7][8]

  • Materials:

    • 2-bromo-4-methylaniline

    • 3,5-dimethoxybenzoyl chloride

    • Dichloromethane (DCM) or another suitable aprotic solvent

    • 10% aqueous sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-bromo-4-methylaniline (1.0 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred amine solution.

    • Dissolve 3,5-dimethoxybenzoyl chloride (1.0-1.2 equivalents) in a minimal amount of dichloromethane and add it dropwise to the cooled reaction mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

4.1. Purification

The crude this compound can be purified by recrystallization.[9][10]

  • Recommended Solvent Systems:

    • Ethanol/water

    • Ethyl acetate/hexanes

  • General Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath can maximize the yield of crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

4.2. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from both phenyl rings, methoxy group protons, and the methyl group proton.

    • ¹³C NMR: Expected signals would include carbons of the aromatic rings, the carbonyl carbon of the amide, and the carbons of the methoxy and methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Data Presentation

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
2-bromo-4-methylaniline186.05User defined1.0
3,5-dimethoxybenzoyl chloride200.62User defined1.0 - 1.2
Sodium Hydroxide40.00User defined2.0 - 3.0

Table 1: Representative Stoichiometry for the Final Coupling Reaction.

Mechanistic Insights: The Schotten-Baumann Reaction

The final amide bond formation proceeds via a nucleophilic acyl substitution mechanism.[7]

Schotten_Baumann Amine 2-bromo-4-methylaniline R-NH₂ AcylChloride 3,5-dimethoxybenzoyl chloride R'-COCl Amine:n->AcylChloride:c Nucleophilic Attack Intermediate Tetrahedral Intermediate R'-C(O⁻)(Cl)-NH₂⁺-R AcylChloride->Intermediate Product Amide R'-CO-NH-R Intermediate->Product Collapse & Deprotonation

Figure 2: Simplified mechanism of the Schotten-Baumann reaction.

The reaction is base-catalyzed. The base serves two critical roles: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine reactant, and it helps to deprotonate the intermediate, driving the reaction to completion.[1]

Conclusion

This technical guide provides a detailed, step-by-step methodology for the synthesis of this compound. By following the outlined protocols for the preparation of the necessary precursors and their final coupling via the Schotten-Baumann reaction, researchers can reliably obtain the target compound. The principles of chemical reactivity and purification discussed herein are grounded in established organic chemistry literature, ensuring a high degree of scientific integrity and reproducibility.

References

  • PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

  • Allen. (n.d.). How will you convert p-toluidine to 2-bromo-4-methylaniline?. Retrieved from [Link]

  • askIITians. (2014, February 3). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Slideshare. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • A Comprehensive Study. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline. Retrieved from [Link]

Sources

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Introduction

This compound is a member of the N-phenylbenzamide class of aromatic amides. This scaffold is of significant interest to the scientific and drug development community due to its prevalence in a wide array of biologically active agents.[1] Derivatives of N-phenylbenzamide have demonstrated promising activity as antiviral (specifically against Enterovirus 71)[2][3], antiparasitic (against Trypanosoma brucei and Schistosoma mansoni)[4][5], antimicrobial[6], and anti-inflammatory agents.[1]

The specific substitution pattern of this compound—featuring a bromine atom ortho to the amide nitrogen, a para-methyl group on the aniline ring, and two meta-methoxy groups on the benzoyl ring—confers a unique combination of steric and electronic properties. These properties are critical determinants of the molecule's conformation, receptor binding affinity, and metabolic stability.

This guide provides a comprehensive overview of the core chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols for its synthesis, purification, and thorough physicochemical characterization. The causality behind experimental choices is explained to provide a framework for adapting these methods to other novel benzamide derivatives.

Molecular Structure and Core Properties

The foundational attributes of the target compound are summarized below. These data serve as the primary reference points for all subsequent analytical characterization.

PropertyValueSource / Method
IUPAC Name This compound---
CAS Number 352688-91-6[7]
Molecular Formula C₁₆H₁₆BrNO₃Calculated
Molecular Weight 350.21 g/mol Calculated
Appearance White to off-white solid (Predicted)---

Synthesis Pathway and Protocol

The synthesis of this compound is achieved via a standard nucleophilic acyl substitution. The pathway involves two primary stages: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by its reaction with the target aniline.

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Bond Formation A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzoyl Chloride A->B Acylation D N-(2-bromo-4-methylphenyl)- 3,5-dimethoxybenzamide B->D Nucleophilic Acyl Substitution reagent1 Thionyl Chloride (SOCl₂) Catalytic DMF reagent1->A C 2-Bromo-4-methylaniline C->B reagent2 Triethylamine (TEA) DCM Solvent reagent2->C

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[8] A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which accelerates the reaction.[9]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in toluene.[9]

  • Add a catalytic amount of DMF (e.g., 2 drops).[9]

  • Heat the suspension to 50 °C.

  • Add thionyl chloride (1.2 eq) dropwise over 10-15 minutes. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.[8]

  • Increase the temperature to 90 °C and stir for 2 hours, or until gas evolution ceases.[9]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethoxybenzoyl chloride is an oily residue and is typically used in the next step without further purification.[8][9]

Part 2: Synthesis of this compound

Rationale: This step is a standard Schotten-Baumann reaction. The nucleophilic amine of 2-bromo-4-methylaniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[10] Anhydrous dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.[10]

Materials:

  • 3,5-Dimethoxybenzoyl chloride (from Part 1)

  • 2-Bromo-4-methylaniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve 2-bromo-4-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction.

  • Dissolve the crude 3,5-dimethoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides complementary information, leading to a self-validating characterization dataset.

G cluster_0 Structural Elucidation cluster_1 Purity & Properties Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Confirms Atomic Connectivity MS Mass Spectrometry (MS) Compound->MS Confirms Molecular Weight FTIR FTIR Spectroscopy Compound->FTIR Identifies Functional Groups HPLC Purity (HPLC) Compound->HPLC Quantifies Purity LogP Lipophilicity (LogP) HPLC->LogP Sol Aqueous Solubility HPLC->Sol

Caption: Standard analytical workflow for compound characterization.

Structural Elucidation

NMR is the most definitive method for structural confirmation.[11] Spectra are available for this compound, confirming its structure.[12]

  • ¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

    • Expected Signals:

      • Amide Proton (N-H): A broad singlet, typically downfield (>8.0 ppm), due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen.

      • Aromatic Protons: A complex multiplet region between ~6.5-8.0 ppm. The specific splitting patterns (singlets, doublets, triplets) will depend on the coupling between adjacent protons on the two aromatic rings.

      • Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to 6 protons. The two methoxy groups are chemically equivalent due to the symmetry of the 3,5-disubstituted ring.[13]

      • Methyl Protons (-CH₃): A sharp singlet at ~2.3 ppm, integrating to 3 protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Expected Signals:

      • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

      • Aromatic Carbons: Multiple signals between 100-160 ppm. Carbons attached to electronegative atoms (Br, O, N) will be shifted further downfield.

      • Methoxy Carbons (-OCH₃): A signal around 55-60 ppm.

      • Methyl Carbon (-CH₃): A signal around 20-25 ppm.

FTIR identifies the functional groups present in the molecule.[11]

  • Sample Preparation: A KBr pellet or Attenuated Total Reflectance (ATR) can be used for solid samples.[11]

  • Characteristic Vibrational Frequencies:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C-H Stretch (Aromatic/Alkyl): Peaks just above and below 3000 cm⁻¹, respectively.

    • C=O Stretch (Amide I Band): A strong, sharp absorption in the range of 1680-1630 cm⁻¹.[11]

    • N-H Bend (Amide II Band): An absorption in the range of 1640-1550 cm⁻¹.[11]

    • C-O Stretch (Ether): Strong absorptions around 1250-1050 cm⁻¹.

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): A pair of peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected masses would be ~349.04 (for ⁷⁹Br) and ~351.04 (for ⁸¹Br).

Purity Assessment and Physicochemical Properties

HPLC is the standard for determining the purity of a synthesized compound.[11]

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column, and a gradient pump.[11]

  • Methodology:

    • Mobile Phase: A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid to improve peak shape.[11]

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at ~1 mg/mL and dilute as necessary.

    • Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm). Purity is calculated based on the area percentage of the main peak. A pure compound should exhibit a single major peak.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter in drug development, influencing absorption and distribution.

  • Shake-Flask Method:

    • Prepare n-octanol pre-saturated with water and water (or a pH 7.4 buffer) pre-saturated with n-octanol.[11]

    • Dissolve a known amount of the compound in the aqueous phase.

    • Add an equal volume of the n-octanol phase and shake vigorously to allow for partitioning.

    • Separate the layers by centrifugation.

    • Carefully measure the concentration of the compound in both the aqueous and octanol phases using a validated method (e.g., HPLC or UV-Vis spectroscopy).

    • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[11]

Potential Biological Relevance

While this compound has not been specifically evaluated in the public literature, the N-phenylbenzamide core is a "privileged structure" in medicinal chemistry. The introduction of specific substituents, such as the bromine and methoxy groups present in this molecule, is a common strategy to modulate bioactivity, selectivity, and pharmacokinetic properties.[6] Based on extensive research into analogues, this compound could be a candidate for screening in several therapeutic areas.

G Core N-Phenylbenzamide Scaffold Antiviral Antiviral (e.g., Enterovirus 71) Core->Antiviral Antiparasitic Antiparasitic (e.g., Trypanosomiasis) Core->Antiparasitic Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory

Caption: Reported biological activities for the N-phenylbenzamide scaffold.

The bromine atom can participate in halogen bonding, a key interaction for improving ligand-receptor binding affinity, and it often enhances metabolic stability. The methoxy groups can act as hydrogen bond acceptors and influence the overall electronic nature and solubility of the molecule. This specific combination of features makes this compound a logical candidate for inclusion in screening libraries for the discovery of novel therapeutic agents.

Conclusion

This technical guide has outlined the essential chemical properties and characterization protocols for this compound. By providing detailed, validated methodologies for its synthesis, purification, and comprehensive analysis, this document serves as a practical resource for researchers. The synthesis is robust and relies on fundamental organic reactions, while the characterization workflow ensures the generation of a high-quality, well-defined chemical entity. Given the established biological importance of the N-phenylbenzamide scaffold, this compound represents a valuable molecule for further investigation in drug discovery and development programs.

References

  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of N-phenylbenzamide and its Bromo-substituted Analogue. Benchchem.
  • Peng, W., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. Available at: [Link]

  • La-Becca, R., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]

  • Do, N., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC - NIH. Available at: [Link]

  • Kumar, S., et al. (2015). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC - NIH. Available at: [Link]

  • BenchChem. (2025). The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation. Benchchem.
  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available at: [Link]

  • Wiley. (n.d.). This compound. SpectraBase. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com. Available at: [Link]

  • ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis. Benchchem.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • SEM V (H) Spectroscopic Analysis of Organic Compounds. (n.d.). Spectroscopic Analysis of Organic Compounds. Available at: [Link]

Sources

An Investigator's Guide to Elucidating the Mechanism of Action of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a novel chemical entity with potential therapeutic applications. As with any new compound, a thorough understanding of its mechanism of action is paramount for its development into a targeted and effective therapeutic. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this and similar benzamide derivatives. Recognizing that the specific biological activity of this compound is not yet extensively documented, this guide presents a logical, multi-pronged investigational roadmap. We will leverage the known activities of structurally related benzamide compounds—many of which are potent inhibitors of histone deacetylases (HDACs) and tubulin polymerization—to propose and explore plausible mechanisms.[1][2][3][4] This document outlines a series of tiered experimental protocols, from initial phenotypic screening to target identification and pathway analysis, providing the scientific rationale and detailed methodologies required for a rigorous investigation.

Part 1: Foundational Analysis and Plausible Target Classes

Molecular Scaffolding and Target Prediction

The structure of this compound contains a benzamide core, a scaffold prevalent in numerous biologically active compounds.[5] This core structure is often associated with two primary classes of anticancer agents:

  • Histone Deacetylase (HDAC) Inhibitors: The benzamide moiety, particularly an o-aminobenzamide group, is a known pharmacophore that chelates the zinc ion within the active site of HDAC enzymes.[2] Inhibition of HDACs leads to histone hyperacetylation, chromatin remodeling, and the re-expression of tumor suppressor genes.[2][6] Several benzamide derivatives are potent HDAC inhibitors, making this a primary avenue of investigation.[1][7]

  • Tubulin Polymerization Inhibitors: A significant number of benzamide derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[3][4][8] This action disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9]

Given these precedents, a logical starting point for the investigation is to hypothesize that this compound may function as either an HDAC inhibitor or a tubulin polymerization inhibitor. The following sections will detail the experimental workflows to test these hypotheses and explore other potential mechanisms.

Physicochemical Characterization

Before embarking on biological assays, a thorough physicochemical characterization of the compound is essential. This ensures the integrity of the experimental results.

ParameterMethodPurpose
Purity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)To confirm the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants.
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the solubility in aqueous buffers and organic solvents (e.g., DMSO) to prepare accurate stock solutions and avoid precipitation in assays.
Stability HPLC-MS analysis over time in various buffers and temperaturesTo assess the compound's stability under experimental conditions, ensuring it does not degrade before or during the assay.
Lipophilicity (LogP/LogD) Calculated (e.g., cLogP) and/or experimentally determined (e.g., shake-flask method)To predict its ability to cross cell membranes and to guide formulation development.

Part 2: Tier 1 - Phenotypic Screening and Initial Mechanistic Probes

The initial phase of the investigation should focus on observing the compound's effect on whole cells to gain a broad understanding of its biological activity.

Workflow for Initial Phenotypic Screening

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Hypothesis Generation A Prepare Compound Stock Solution C Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) A->C B Select Diverse Cancer Cell Line Panel (e.g., NCI-60) B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot for Key Markers (e.g., PARP cleavage, γH2AX) D->G H Analyze Data: - Potency (IC50) - Cell cycle arrest point - Apoptosis induction E->H F->H G->H I Formulate Hypothesis: - HDAC Inhibition? - Tubulin Disruption? - DNA Damage? H->I G compound N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide hdac HDAC Enzyme compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones hdac->acetyl_histones Blocks Deacetylation chromatin Condensed Chromatin histones->chromatin open_chromatin Open Chromatin acetyl_histones->open_chromatin tsg Tumor Suppressor Genes (e.g., p21, BAX) open_chromatin->tsg Accessibility transcription Gene Transcription tsg->transcription apoptosis Cell Cycle Arrest & Apoptosis transcription->apoptosis

Sources

The Emerging Therapeutic Potential of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide: A Guide to Investigating its Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel small molecules with potent and selective anticancer activity remains a cornerstone of modern drug discovery. Within this landscape, compounds featuring substituted benzamide scaffolds have garnered considerable attention due to their diverse pharmacological profiles. This technical guide focuses on a promising, yet underexplored, molecule: N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide . While direct biological data for this specific compound is sparse, a comprehensive analysis of structurally related molecules suggests a strong rationale for its investigation as a potential anticancer agent, likely acting through the disruption of microtubule dynamics.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It will not only provide the foundational knowledge surrounding this compound but also detail the experimental workflows necessary to elucidate its biological activity and mechanism of action. Our approach is grounded in established scientific principles, drawing parallels from existing literature on analogous brominated and methoxylated aromatic compounds that have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3][4]

Chemical Profile and Synthesis

Compound: this compound CAS Number: 352688-91-6[5] Molecular Formula: C₁₆H₁₆BrNO₃[5] Molecular Weight: 350.21 g/mol [6]

Proposed Synthetic Route

The synthesis of this compound can be readily achieved through a standard amidation reaction. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3,5-dimethoxybenzoyl_chloride 3,5-dimethoxybenzoyl chloride Target_Compound N-(2-bromo-4-methylphenyl)- 3,5-dimethoxybenzamide 3,5-dimethoxybenzoyl_chloride->Target_Compound + 2-bromo-4-methylaniline 2-bromo-4-methylaniline 2-bromo-4-methylaniline->Target_Compound + Pyridine Pyridine (base) Pyridine->Target_Compound DCM Dichloromethane (solvent) DCM->Target_Compound RT Room Temperature RT->Target_Compound

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Preparation of Reactants: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4-methylaniline in anhydrous dichloromethane (DCM).

  • Addition of Base: To the solution from step 1, add 1.2 equivalents of pyridine. Stir the mixture at room temperature for 10 minutes.

  • Acylation: Slowly add a solution of 1.1 equivalents of 3,5-dimethoxybenzoyl chloride in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activity: Anticancer Properties

The rationale for investigating this compound as an anticancer agent stems from the well-documented activities of structurally similar compounds. The presence of methoxy and bromo substitutions on aromatic rings is a recurring motif in potent cytotoxic compounds.[2][3][4] Specifically, many of these molecules exert their effects by interfering with microtubule dynamics, a critical process for cell division.[7][8][9]

Key Structural Features and Their Significance:

  • 3,5-dimethoxybenzoyl Moiety: The trimethoxyphenyl and dimethoxyphenyl groups are prevalent in a class of potent tubulin polymerization inhibitors that bind to the colchicine site.[10] This suggests that the 3,5-dimethoxybenzoyl portion of our target molecule may serve as a key pharmacophore for interaction with tubulin.

  • 2-bromo-4-methylphenyl Moiety: The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell permeability. Furthermore, halogen bonding can contribute to target engagement and enhance binding affinity. Studies on brominated stilbenes and other related compounds have shown that this substitution can lead to desirable anticancer properties.[3][4]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in mitosis.[8][9] Disruption of microtubule formation or disassembly leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] We hypothesize that this compound will act as a tubulin polymerization inhibitor, likely by binding to the colchicine site on β-tubulin.

Signaling Pathway Diagram

G Target_Compound N-(2-bromo-4-methylphenyl)- 3,5-dimethoxybenzamide Tubulin α/β-Tubulin Dimers Target_Compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Target_Compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for the target compound.

Experimental Workflows for Biological Evaluation

To systematically evaluate the anticancer potential of this compound, a series of in vitro assays are proposed.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Data Presentation

Cell LineIC₅₀ (µM) of Target CompoundIC₅₀ (µM) of Paclitaxel
MCF-7 (Breast)[Experimental Value][Experimental Value]
HeLa (Cervical)[Experimental Value][Experimental Value]
HT-29 (Colon)[Experimental Value][Experimental Value]
Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of the compound on tubulin polymerization.

Protocol:

  • Reaction Setup: In a 96-well plate, mix purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add various concentrations of the target compound or a control (Paclitaxel for stabilization, Colchicine for destabilization).

  • Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to visualize the polymerization kinetics and calculate the IC₅₀ for polymerization inhibition.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization NMR, MS Purification->Characterization Cytotoxicity MTT Assay Characterization->Cytotoxicity Cell_Cycle Flow Cytometry Cytotoxicity->Cell_Cycle Tubulin_Assay Tubulin Polymerization Assay Cell_Cycle->Tubulin_Assay Immunofluorescence Immunofluorescence Staining Tubulin_Assay->Immunofluorescence Western_Blot Western Blot (Apoptosis Markers) Immunofluorescence->Western_Blot

Caption: Overall experimental workflow for evaluating the target compound.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of a new class of anticancer agents. Its structural features, which are shared with known tubulin inhibitors, provide a strong rationale for its investigation. The experimental workflows detailed in this guide offer a clear path to elucidating its biological activity and mechanism of action.

Should this initial in vitro evaluation yield promising results, further studies would be warranted. These could include immunofluorescence staining to visualize the effects on the microtubule network, Western blot analysis for apoptotic markers, and eventually, in vivo studies in xenograft models. The exploration of this and related molecules could pave the way for novel therapeutics that overcome some of the limitations of existing anticancer drugs.

References

  • PubChem. N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • PubChem. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. National Center for Biotechnology Information. [Link]

  • PubMed. Bromo Analogues of Active 3,4,5,4'-Tetramethoxy- trans-stilbene (DMU-212)-A New Path of Research to Anticancer Agents. [Link]

  • MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]

  • IndiaPatents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

  • ScienceDirect. New microtubule polymerization inhibitors comprising a nitrooxymethylphenyl group. [Link]

  • PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • ROS. 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]

  • National Center for Biotechnology Information. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]

  • National Center for Biotechnology Information. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • MDPI. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

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N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel chemical entity this compound. Intended for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of why specific experimental choices are made. We present field-proven, self-validating protocols for determining critical physicochemical parameters, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The guide details methodologies for equilibrium solubility assessment, forced degradation studies, and the development of a stability-indicating assay method (SIAM). All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Compound Profile: this compound

A thorough understanding of a compound's intrinsic physicochemical properties is the foundation of any successful pre-formulation and formulation development program.[1]

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 352688-91-6[2]

  • Molecular Formula: C₁₆H₁₆BrNO₃

  • Molecular Weight: 350.21 g/mol [3]

PropertyValue (Predicted/Actual)Source
Molecular Weight 350.21 g/mol [3]
logP (Octanol/Water) 3.8 (Predicted)[3]
Aqueous Solubility Low (Predicted based on high logP)Chemically Inferred
pKa (Acidic/Basic) Not available (Amide N is weakly basic, Methoxy O is weakly basic)Chemically Inferred

The high predicted logP value suggests that this compound is a lipophilic molecule with inherently low aqueous solubility. This characteristic is a critical consideration for formulation strategies aimed at achieving adequate bioavailability for oral administration.[4]

Solubility Characterization

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption.[4] For ionizable compounds, solubility should be evaluated as a function of pH.[5] We will employ the gold-standard equilibrium shake-flask method to determine thermodynamic solubility.[5][6]

Rationale for Method Selection

The shake-flask method, while requiring more time than kinetic methods, is considered the most reliable for determining thermodynamic equilibrium solubility.[5] This value represents the true saturation point of the compound in a given medium and is essential for developing stable formulations and predicting in vivo behavior.[7] Kinetic solubility can often overestimate the stable concentration, leading to precipitation upon storage.[7]

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to determine the pH-solubility profile in buffers relevant to the physiological pH range of the gastrointestinal tract, as recommended by regulatory bodies.[8]

Step 1: Preparation of Media Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8. Pharmacopoeial buffers are recommended.[8] Verify the final pH of each buffer at the study temperature (37 ± 1 °C).[8]

Step 2: Sample Preparation Add an excess of this compound to vials containing a fixed volume of each buffer. The excess solid should be clearly visible to ensure saturation.[5]

Step 3: Equilibration Seal the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 48-72 hours). For poorly soluble compounds, equilibrium may take longer to achieve.[5] A preliminary time-to-equilibrium study is recommended.

Step 4: Phase Separation After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Separate the dissolved compound from the excess solid using an appropriate method, such as centrifugation followed by filtration with a low-binding filter (e.g., PVDF).

Step 5: Analysis and Quantification Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Step 6: Data Reporting Report the solubility in mg/mL. The experiment should be performed in triplicate for each condition.[8]

Data Presentation: pH-Solubility Profile
pH of MediumTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.2 (0.1 N HCl)37[Insert Data][Insert Data]
4.5 (Acetate Buffer)37[Insert Data][Insert Data]
6.8 (Phosphate Buffer)37[Insert Data][Insert Data]
Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_media Prepare pH Buffers (1.2, 4.5, 6.8) prep_sample Add Excess API to Buffers prep_media->prep_sample equil Agitate at 37°C (48-72 hours) prep_sample->equil phase_sep Phase Separation (Centrifuge/Filter) equil->phase_sep quant Quantify Concentration (HPLC-UV) phase_sep->quant report Calculate & Report (mg/mL) quant->report

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profiling and Degradation Pathway Analysis

Stability testing is a regulatory requirement to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[9][10] The process begins with forced degradation (stress testing) to identify likely degradation products and establish the stability-indicating nature of the analytical method.[11][12]

Rationale for Forced Degradation

Forced degradation studies are essential for several reasons:

  • Pathway Elucidation: They provide insight into the intrinsic stability of the molecule and its potential degradation pathways.[13][14]

  • Method Development: They generate degradation products needed to develop and validate a stability-indicating analytical method (SIAM) that can separate the intact drug from all significant degradants.[12][15]

  • Formulation Guidance: Understanding how the molecule degrades helps in developing a stable formulation by avoiding incompatible excipients or detrimental storage conditions.[13]

Experimental Protocol: Forced Degradation Study

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12] Degradation beyond this level can lead to secondary degradation, complicating the analysis.[16]

1. Acid Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

  • Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Neutralize the sample before analysis.[17]

2. Base Hydrolysis:

  • Dissolve the compound and add 0.1 M NaOH.

  • Heat at a controlled temperature (e.g., 40-60°C). Basic hydrolysis is often faster than acidic.

  • Neutralize the sample before analysis.[17]

3. Oxidative Degradation:

  • Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Keep at room temperature and monitor over time.

4. Thermal Degradation (Solid State):

  • Place the solid API in a controlled temperature oven (e.g., 80°C) with or without humidity.[13]

  • Analyze samples at various time points.

5. Photostability:

  • Expose the solid API and a solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.[10]

  • A dark control sample must be run in parallel.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A/Q1B) API API Sample (N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide) Acid Acid Hydrolysis (0.1M HCl, Heat) API->Acid Base Base Hydrolysis (0.1M NaOH, Heat) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Thermal Thermal (80°C, Solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze All Samples with Stability-Indicating Method (HPLC) Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Confirm Method Specificity Analysis->Outcome

Sources

A Spectroscopic Guide to N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide: In-Depth Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a complex aromatic amide with potential applications in medicinal chemistry and materials science. Its intricate structure, featuring a substituted phenyl ring linked to a dimethoxybenzoyl group via an amide bond, necessitates a thorough characterization to confirm its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide delves into the detailed analysis of the spectroscopic data for this compound, providing not only the spectral assignments but also the underlying principles and experimental considerations that are crucial for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound, based on data available for the compound.[3]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Methyl (CH₃)~2.3~20
Methoxy (OCH₃)~3.8 (6H, s)~56
Aromatic CH6.5 - 8.0105 - 160
Amide NH~8.5 (br s)-
Carbonyl (C=O)-~165
Interpretation of the NMR Spectra

The ¹H NMR spectrum will exhibit a singlet for the methyl group around 2.3 ppm. The two equivalent methoxy groups on the benzoyl ring will appear as a sharp singlet integrating to six hydrogens around 3.8 ppm. The aromatic protons will resonate in the downfield region between 6.5 and 8.0 ppm, with their specific splitting patterns determined by their coupling with neighboring protons. The amide proton is expected to appear as a broad singlet at a lower field, typically around 8.5 ppm, due to quadrupole broadening and potential hydrogen bonding.

The ¹³C NMR spectrum will show a peak for the methyl carbon around 20 ppm and the methoxy carbons around 56 ppm. The aromatic carbons will have signals in the 105-160 ppm range, with the carbon attached to the bromine atom being influenced by the heavy atom effect. The carbonyl carbon of the amide will be observed further downfield, around 165 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a small molecule like this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4][5] The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.[6]

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ).

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

NMR Experimental and Analysis Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amide)~3300Stretch
C-H (Aromatic)3100-3000Stretch
C-H (Aliphatic)3000-2850Stretch
C=O (Amide)~1650Stretch (Amide I band)
C=C (Aromatic)1600-1450In-ring stretch
N-H (Amide)~1550Bend (Amide II band)
C-O (Methoxy)1250-1000Stretch
C-Br700-500Stretch
Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to show a characteristic N-H stretching vibration for the amide group around 3300 cm⁻¹. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methoxy groups will be just below 3000 cm⁻¹.[10] A strong absorption band around 1650 cm⁻¹ will be indicative of the amide carbonyl (C=O) stretch, known as the Amide I band.[11][12] The in-ring C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.[13] The N-H bending vibration, or Amide II band, is expected around 1550 cm⁻¹. The C-O stretching of the methoxy groups will give rise to strong bands in the 1250-1000 cm⁻¹ region. Finally, the C-Br stretch will be found in the lower frequency region of the spectrum. The substitution pattern on the aromatic rings can also be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Experimental Protocol for FTIR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation : An FTIR spectrometer equipped with an ATR accessory is used.

  • Background Scan : A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan : The sample is brought into contact with the crystal using a pressure clamp, and the sample spectrum is recorded.

  • Data Processing : The instrument's software automatically ratios the sample spectrum against the background to generate the absorbance spectrum.

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Predicted Mass Spectrum Data
Ion Predicted m/z Description
[M+H]⁺350/352Protonated molecular ion (isotopic pattern due to Br)
[M]⁺˙349/351Molecular ion (isotopic pattern due to Br)
1653,5-dimethoxybenzoyl cation
137[165 - CO]⁺
185/1872-bromo-4-methylaniline radical cation
Interpretation of the Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be observed at m/z 350 and 352 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. In Electron Ionization (EI) MS, the molecular ion [M]⁺˙ would be observed at m/z 349 and 351.

The most common fragmentation pathway for aromatic amides is the cleavage of the amide bond.[14][17] This would lead to the formation of the 3,5-dimethoxybenzoyl cation at m/z 165. This cation could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 137. The other part of the molecule, the 2-bromo-4-methylaniline radical cation, would be observed at m/z 185 and 187.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the compound (around 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[18]

  • Instrumentation : An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system, is used.[19]

  • Infusion : The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization : A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

ESI-MS Experimental and Analysis Workflow

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of this compound. The combined interpretation of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. The detailed experimental protocols and theoretical explanations serve as a valuable resource for researchers, ensuring the accurate and reliable characterization of this and similar novel compounds. This in-depth understanding is a critical foundation for any further investigation into the chemical, physical, and biological properties of this molecule.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

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  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

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Potential therapeutic targets of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Abstract

This compound is a synthetic compound with a structure suggestive of potential biological activity. While direct therapeutic applications have yet to be extensively documented in peer-reviewed literature, its core motifs—a substituted benzamide linkage—are present in numerous molecules with established pharmacological profiles. This technical guide provides a structured, scientifically-grounded framework for researchers and drug development professionals to explore the potential therapeutic targets of this compound. By leveraging structure-activity relationships from analogous compounds, we propose a series of high-priority target classes and outline detailed experimental workflows for their validation. This document serves as a comprehensive roadmap for initiating a preclinical investigation into this compound.

Introduction: Unveiling Therapeutic Potential Through Structural Analogy

The quest for novel therapeutic agents often begins with compounds of known structure but unknown biological function. This compound, with its distinct arrangement of a brominated methylphenyl ring linked via an amide bond to a dimethoxybenzene moiety, presents a compelling case for investigation. The presence of halogen and methoxy groups can significantly influence pharmacokinetic properties and binding affinities to biological targets.

Given the limited direct research on this specific molecule, our strategy is to infer potential targets by examining structurally related compounds that have been characterized as bioactive. This approach allows us to formulate testable hypotheses and design a logical, efficient screening cascade. This guide will focus on three primary potential target classes suggested by the literature on analogous structures: Fibroblast Growth Factor Receptors (FGFRs), broader protein kinases, and tubulin.

Potential Target Class 1: Fibroblast Growth Factor Receptor 1 (FGFR1)

Rationale for Investigation

The rationale for investigating FGFR1 as a potential target stems from research on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have demonstrated efficacy as novel FGFR1 inhibitors.[1][2] These compounds share the N-(3,5-dimethoxyphenyl)benzamide core with our molecule of interest. Although the substitution on the second phenyl ring differs, the foundational structure that confers FGFR1 inhibitory activity is present. FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers, particularly non-small cell lung cancer, making them a high-value therapeutic target.

Experimental Workflow for Target Validation

A multi-step approach is required to validate and characterize the potential inhibitory activity of this compound against FGFR1.

FGFR1_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_mechanism Mechanism of Action A Biochemical Kinase Assay (e.g., Lanthascreen) B Cellular Phospho-FGFR1 Assay (ELISA or Western Blot) A->B Confirms cell permeability and target engagement E Kinetic Analysis (ATP Competition Assay) A->E Determines inhibition mode C Cell Viability Assay (FGFR-dependent cell line, e.g., NCI-H1581) B->C Links target inhibition to cellular phenotype D Predicts binding site

Caption: Workflow for validating FGFR1 as a therapeutic target.

Detailed Experimental Protocols

Protocol 2.3.1: Lanthascreen™ Eu Kinase Binding Assay

  • Objective: To determine the direct binding affinity (Kd) of the compound to FGFR1.

  • Materials: Recombinant FGFR1 kinase domain (Thermo Fisher), LanthaScreen™ Certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), Eu-anti-GST antibody, and test compound.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

    • In a 384-well plate, add FGFR1 kinase, Eu-anti-GST antibody, and the test compound dilutions. Incubate for 15 minutes.

    • Add the Alexa Fluor™ 647-tracer and incubate for 60 minutes at room temperature.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the IC50 value from the resulting dose-response curve, which can be converted to a Kd.

Protocol 2.3.2: Cellular Phospho-FGFR1 Western Blot

  • Objective: To assess the inhibition of FGFR1 autophosphorylation in a cellular context.

  • Cell Line: NCI-H1581 (a non-small cell lung cancer line with FGFR1 amplification).

  • Procedure:

    • Plate NCI-H1581 cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4 hours.

    • Treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate with FGF2 (100 ng/mL) for 15 minutes.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phospho-FGFR1 (Tyr653/654) and total FGFR1.

    • Use a secondary antibody and chemiluminescent substrate to visualize bands.

    • Quantify band intensity to determine the reduction in phosphorylation relative to total FGFR1.

Data Presentation
Assay TypeMetricExpected Outcome for Positive Result
Biochemical Kinase AssayIC50 / KdLow micromolar to nanomolar range
Cellular Phospho-FGFR1 AssayIC50Dose-dependent reduction in p-FGFR1
Cell Viability AssayGI50Potent growth inhibition in FGFR1-amplified cells
ATP Competition AssayKinetic ProfileShift in IC50 with varying ATP concentration

Potential Target Class 2: Microtubule Dynamics (Tubulin)

Rationale for Investigation

A second promising avenue of investigation is the potential for this compound to function as a microtubule-targeting agent. This hypothesis is supported by a study on N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamides, which demonstrated potent cytotoxic effects by inhibiting microtubule polymerization and binding to the colchicine site on tubulin.[3] The shared 2-bromo-dimethoxyphenyl motif suggests a possible conserved binding interaction with tubulin. Microtubule inhibitors are a cornerstone of cancer chemotherapy, making this a therapeutically relevant hypothesis.

Experimental Workflow for Target Validation

Tubulin_Validation_Workflow cluster_biochem Biochemical & Cellular Assays cluster_binding Binding Site Characterization A In Vitro Tubulin Polymerization Assay B Immunofluorescence Microscopy (Microtubule Network Analysis) A->B Correlates biochemical effect with cellular phenotype D Colchicine Competition Assay A->D Identifies binding site C Cell Cycle Analysis (Flow Cytometry) B->C Confirms antimitotic mechanism E Predicts binding pose

Caption: Workflow for validating tubulin as a therapeutic target.

Detailed Experimental Protocols

Protocol 3.3.1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Materials: Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), containing purified tubulin, GTP, and a fluorescent reporter.

  • Procedure:

    • Reconstitute lyophilized tubulin in the provided buffer.

    • Prepare serial dilutions of the test compound, with paclitaxel (stabilizer) and nocodazole (destabilizer) as positive controls.

    • In a 96-well plate, add the tubulin solution, GTP, and the test compounds.

    • Immediately place the plate in a 37°C fluorescence plate reader and monitor the change in fluorescence (indicative of polymerization) over time (e.g., 60 minutes).

    • Analyze the polymerization curves to determine if the compound inhibits or enhances polymerization.

Protocol 3.3.2: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.

  • Cell Line: HeLa or MCF7 cells.

  • Procedure:

    • Treat cells with the GI50 concentration of the test compound for a time course (e.g., 16, 24, 48 hours).

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G2/M indicates mitotic arrest.

Data Presentation
Assay TypeMetricExpected Outcome for Positive Result
Tubulin Polymerization AssayIC50Inhibition of tubulin polymerization
ImmunofluorescencePhenotypeDisruption of the microtubule network
Cell Cycle Analysis% of Cells in G2/MSignificant increase in G2/M cell population
Colchicine Competition Assay% DisplacementDose-dependent displacement of radiolabeled colchicine

Broader Kinase Profiling

Rationale for Investigation

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding pocket of numerous protein kinases. Studies on 4-methylbenzamide derivatives have identified potential inhibitors of kinases like PDGFRα and PDGFRβ.[4] Given the structural similarities, it is prudent to screen this compound against a broad panel of kinases to identify potential targets beyond FGFR1 and to assess its selectivity.

Experimental Approach

A high-throughput kinase panel screen is the most efficient method for this exploratory phase. Commercial services (e.g., Eurofins KinaseProfiler™, Reaction Biology's Kinase HotSpot℠) offer screening against hundreds of kinases at one or two fixed compound concentrations.

  • Primary Screen: Screen the compound at a concentration of 1 µM and 10 µM against a panel of >300 human kinases. The output is typically reported as "% Inhibition" at the given concentration.

  • Hit Confirmation: For any kinases showing significant inhibition (>50% at 1 µM), perform a dose-response assay to determine the IC50 value.

  • Selectivity Profiling: Analyze the IC50 values to determine the compound's selectivity. A highly selective compound will have a potent IC50 for one or a few kinases, while a non-selective compound will inhibit many kinases with similar potency.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the therapeutic potential of this compound. By leveraging data from structurally analogous compounds, we have identified FGFR1, tubulin, and the broader kinome as high-priority target classes. The detailed experimental workflows provide a clear path for researchers to validate these potential targets, characterize the mechanism of action, and generate the critical data needed to advance this compound into further preclinical development. Positive results from this initial cascade would warrant subsequent studies in pharmacokinetics, in vivo efficacy, and toxicology to fully assess its potential as a novel therapeutic agent.

References

  • Title: Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols Source: MDPI URL: [Link]

  • Title: N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | C15H14BrNO2 | CID 871717 Source: PubChem URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: 352688-91-6 this compound Source: ChemSigma URL: [Link]

  • Title: N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide | C16H16BrNO3 | CID 1219538 Source: PubChem URL: [Link]

  • Title: Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

  • Title: Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents Source: NIH URL: [Link]

  • Title: 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine Source: NCBI URL: [Link]

  • Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line Source: PMC - NIH URL: [Link]

  • Title: Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to the In Silico Evaluation of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1] In silico methodologies, or computer-aided drug design (CADD), have become indispensable tools in modern drug discovery, offering a rational, cost-effective approach to de-risk and accelerate the development pipeline.[2][3][4] This technical guide provides a comprehensive, step-by-step workflow for the computational evaluation of a novel benzamide derivative, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide. We will navigate the critical stages of an early-phase drug discovery project, including target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, scientists, and drug development professionals, providing not just the protocols, but the scientific rationale behind each decision, ensuring a robust and self-validating computational assessment.

Introduction: The Candidate Molecule and the In Silico Rationale

This compound is a small molecule belonging to the benzamide class, a scaffold present in numerous FDA-approved drugs. Its specific substitution pattern suggests the potential for unique interactions with biological targets. The rationale for an initial in silico assessment is compelling; it allows for the rapid, cost-effective exploration of its therapeutic potential and liabilities before committing resources to chemical synthesis and in vitro testing.[3][5] This guide will treat the molecule as a novel entity for which we aim to identify potential biological targets and characterize its drug-like properties.

Canonical SMILES: COc1cc(OC)cc(c1)C(=O)Nc2c(Br)ccc(C)c2

The overall workflow of this investigation is depicted below. It follows a logical progression from broad target screening to highly specific biophysical and pharmacokinetic characterization.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Decision Making Ligand Ligand Structure (SMILES String) TargetPred Target Prediction (SwissTargetPrediction) Ligand->TargetPred ADMET ADMET Prediction (ADMETlab 2.0 / ADMET-AI) Ligand->ADMET TargetList Ranked List of Potential Targets TargetPred->TargetList Docking Molecular Docking (AutoDock Vina) TargetList->Docking Receptor Receptor Structure (Protein Data Bank) Receptor->Docking MD Molecular Dynamics (GROMACS) Docking->MD Analysis Binding Affinity & Complex Stability Analysis MD->Analysis Decision Go / No-Go Decision Prioritization for Synthesis Analysis->Decision ADMET_Profile Pharmacokinetic & Toxicity Profile ADMET->ADMET_Profile ADMET_Profile->Decision

Caption: High-level overview of the in silico drug discovery workflow.

Phase 1: Target Identification via Ligand-Based Similarity

Before we can model an interaction, we must first identify potential biological targets. When no prior biological data exists for a compound, a powerful initial strategy is "target fishing" based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[2]

Rationale and Tool Selection

For this purpose, we will utilize SwissTargetPrediction , a free and robust web server developed by the Swiss Institute of Bioinformatics.[6][7] It predicts the most probable protein targets of a small molecule by comparing it to a curated database of over 280,000 known bioactive compounds.[6] This approach is ideal for generating initial, testable hypotheses about the molecule's mechanism of action.[8][9]

Experimental Protocol: Target Prediction
  • Navigate to the Server: Access the SwissTargetPrediction web server.[7]

  • Input Molecule: In the query box, paste the SMILES string for this compound: COc1cc(OC)cc(c1)C(=O)Nc2c(Br)ccc(C)c2.

  • Select Organism: Choose "Homo sapiens" as the target organism for therapeutic relevance.

  • Execute Prediction: Click the "Predict targets" button to initiate the similarity search.

  • Analyze Results: The server will return a ranked list of predicted targets. The primary metric is the "Probability," which is derived from the 2D and 3D similarity scores between the query molecule and known ligands for each target. Focus on the targets with the highest probability scores.

Data Presentation: Hypothetical Target List

The output should be organized into a table for clear interpretation. The results will likely include a diverse range of protein classes.

RankTarget (Uniprot Accession)Gene NameTarget ClassProbabilityKnown Actives (2D/3D)
1P35367ADRB2GPCR0.3515 / 8
2P08913F2Protease0.2811 / 6
3P28223PTGS2Enzyme0.219 / 5
4P11229HTR2AGPCR0.198 / 4
5Q9Y243HDAC6Enzyme0.156 / 3

Note: This data is illustrative. Actual results from the server should be used.

From this list, we can select one or more high-probability targets for further investigation. For this guide, we will proceed with Prostaglandin G/H synthase 2 (PTGS2 or COX-2) , a well-known enzyme and drug target, as our primary candidate.

Phase 2: Structure-Based Interaction Modeling

With a putative target identified, the next step is to model the physical interaction between our ligand and the protein receptor. This involves molecular docking to predict the binding pose and affinity, followed by molecular dynamics to assess the stability of the complex.[1]

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It scores different poses based on a scoring function that approximates the binding free energy.

We will use AutoDock Vina , a widely used, accurate, and fast open-source docking program.[11] The workflow requires preparing both the ligand and the receptor structures to be in a format suitable for the software.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB 1. Fetch PDB Structure (e.g., 5IKQ for COX-2) Clean 2. Clean PDB (Remove water, co-ligands) PDB->Clean Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens Charges 4. Assign Charges (Gasteiger) Hydrogens->Charges PDBQT_R 5. Save as .pdbqt file Charges->PDBQT_R Grid Define Search Space (Grid Box) PDBQT_R->Grid SMILES 1. Obtain SMILES String Gen3D 2. Generate 3D Coordinates (e.g., Open Babel) SMILES->Gen3D EnergyMin 3. Energy Minimization Gen3D->EnergyMin PDBQT_L 4. Save as .pdbqt file EnergyMin->PDBQT_L PDBQT_L->Grid RunVina Run AutoDock Vina Grid->RunVina Results Analyze Results (Binding Energy & Pose) RunVina->Results

Caption: Detailed workflow for a molecular docking experiment.

Part A: Receptor Preparation

  • Obtain Receptor Structure: Download the crystal structure of human COX-2 from the Worldwide Protein Data Bank (wwPDB).[12][13][14] For this example, we'll use PDB ID: 5IKQ .

  • Prepare Receptor: Use a molecular graphics tool like AutoDockTools (ADT) or UCSF Chimera.[11][15]

    • Load the 5IKQ.pdb file.

    • Remove all water molecules and non-protein heteroatoms (except essential cofactors if any).

    • Add polar hydrogens, which are critical for forming hydrogen bonds.[15]

    • Compute and add Gasteiger charges to the protein atoms.

    • Save the prepared receptor as receptor.pdbqt.

Part B: Ligand Preparation

  • Generate 3D Structure: Using a tool like Open Babel, convert the ligand's SMILES string into a 3D structure (.mol2 or .pdb format).

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligand in ADT:

    • Load the minimized ligand structure.

    • The software will automatically detect rotatable bonds.

    • Save the prepared ligand as ligand.pdbqt.

Part C: Docking Execution

  • Define the Grid Box: The grid box defines the 3D search space on the receptor where Vina will attempt to place the ligand.[15] This box should encompass the known active site of the target protein. For COX-2 (5IKQ), this can be centered on the co-crystallized ligand (Celecoxib).

  • Create Configuration File: Create a text file (conf.txt) specifying the paths to the input files and the grid box coordinates:

  • Run Vina: Execute the docking from the command line: vina --config conf.txt --log output_log.txt

The primary output is the binding affinity (in kcal/mol) and the 3D coordinates of the predicted binding poses. Lower binding energy values indicate a more favorable, stronger interaction.[10]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.80.000
2-9.51.25
3-9.21.87

The top-scoring pose should be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations model the atomistic movements of the protein-ligand complex over time, providing crucial insights into its dynamic behavior and stability.[16]

We will use GROMACS , a highly efficient and widely used open-source MD simulation package.[17][18][19] The process involves placing the docked complex in a simulated physiological environment (water, ions) and observing its evolution.[20] The CHARMM36m force field is an excellent choice for protein-ligand simulations.

MD_Workflow Start Start with Best Docked Pose Topology 1. Generate Topology (Protein & Ligand) Start->Topology Box 2. Define Simulation Box & Solvate Topology->Box Ions 3. Add Ions (Neutralize System) Box->Ions EM 4. Energy Minimization Ions->EM NVT 5. NVT Equilibration (Constant Temp.) EM->NVT NPT 6. NPT Equilibration (Constant Pressure) NVT->NPT Production 7. Production MD Run NPT->Production Trajectory 8. Analyze Trajectory (RMSD, RMSF, H-Bonds) Production->Trajectory

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Methodological & Application

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Authored by: A Senior Application Scientist

Foreword: Charting a Course for a Novel Compound

In the landscape of drug discovery, we often encounter novel chemical entities with unknown biological activities. This compound represents such a molecule, a compound with a defined structure but an uncharted mechanism of action. This guide is crafted for researchers, scientists, and drug development professionals who face the exciting challenge of elucidating the biological function of such compounds. We will eschew a rigid, one-size-fits-all template in favor of a logical, phased approach that mirrors the real-world workflow of target identification and characterization. This document will serve as a comprehensive roadmap, guiding you from initial phenotypic screening to the development of specific, target-oriented in vitro assays. Our focus is not just on the "how" but the "why," providing the scientific rationale behind each experimental choice to ensure a robust and self-validating investigation.

Phase 1: Initial Broad-Spectrum Phenotypic Screening

Before we can investigate a specific molecular target, we must first determine if this compound elicits any biological response in a cellular context. Broad-spectrum phenotypic screens are the cornerstone of this initial exploration, offering a wide net to capture any potential cellular effects.

Core Principle: Assessing Cellular Viability and Cytotoxicity

The most fundamental question to ask of any new compound is: does it affect cell survival? A cytotoxicity assay is a critical first step, as it provides a therapeutic window and informs the concentration range for all subsequent experiments. We will utilize the widely accepted MTT assay, which measures the metabolic activity of living cells.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., HeLa, A549).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example IC50 Data Table

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa48Result
This compoundA54948Result
Doxorubicin (Positive Control)HeLa48Result
Visualizing the Workflow

To conceptualize our initial screening strategy, the following workflow diagram illustrates the decision-making process based on the outcome of the primary viability assay.

G A Start: N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide B Perform Broad-Spectrum Cell Viability Assay (MTT) A->B C Significant Cytotoxicity Observed (IC50 < 30 µM)? B->C D YES C->D E NO C->E F Proceed to Phase 2: Target Deconvolution & Mechanistic Assays D->F G Compound is likely inactive or has low potency. Consider structural modification or different assay systems. E->G

Caption: Initial screening workflow for this compound.

Phase 2: Mechanistic Elucidation and Target-Specific Assays

If the initial screening reveals significant biological activity, the next logical step is to investigate the underlying mechanism of action. This phase involves forming a hypothesis based on the phenotypic data and then employing specific in vitro assays to test that hypothesis.

Hypothetical Scenario: Cytotoxicity is Observed

Let's assume our MTT assay revealed a potent cytotoxic effect. A common mechanism for cytotoxicity is the induction of apoptosis. Therefore, a logical next step is to determine if the compound is an apoptosis inducer.

2.1. Investigating Apoptotic Pathways: Caspase Activity Assay

Caspases are a family of proteases that are critical executioners of apoptosis. Measuring their activity provides direct evidence of apoptotic induction.

Experimental Protocol: Caspase-Glo® 3/7 Assay (Promega)

Objective: To quantify the activity of caspases 3 and 7, key executioner caspases, in cells treated with this compound.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Treated cell samples from a similar setup as the MTT assay

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as described for the MTT assay, using a white-walled plate.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates activation of caspases 3 and 7.

Visualizing a Potential Signaling Pathway

If caspase activity is confirmed, it suggests the compound may be acting on an upstream signaling pathway that initiates apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, which could be a potential target for our compound.

G Compound N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide Mitochondria Mitochondrial Stress Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase37 Executioner Caspases (Caspase-3/7) Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway, a potential mechanism of action.

Phase 3: Target Deconvolution and Validation

While phenotypic assays are invaluable, the ultimate goal is to identify the direct molecular target of the compound. This is a complex process that often involves a combination of computational and experimental approaches.

Advanced Target Identification Strategies

Should the initial mechanistic assays prove fruitful, several advanced techniques can be employed to pinpoint the direct binding partner of this compound:

  • Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from a cell lysate. These proteins can then be identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in response to compound treatment. A direct target will often show a significant shift in its melting temperature.

  • Computational Docking and Virtual Screening: If a particular protein family is suspected (e.g., kinases, based on observed cellular effects), computational models can predict the binding affinity of the compound to various members of that family, guiding subsequent experimental validation.

Hypothetical Scenario 2: Kinase Inhibition

If, for instance, cellular morphology changes and cell cycle arrest were observed, one might hypothesize that the compound is a kinase inhibitor. To test this, a direct in vitro kinase assay would be the next logical step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine if this compound directly inhibits the activity of a specific kinase (e.g., a commercially available recombinant kinase like Src or EGFR).

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest

  • Kinase-specific substrate and ATP

  • This compound

  • Kinase buffer

  • White-walled 384-well plates

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction containing the kinase, its substrate, ATP, and varying concentrations of the test compound.

    • Include a "no kinase" control and a "vehicle" control.

    • Incubate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition relative to the vehicle control and plot against the compound concentration to determine the IC50.

Conclusion and Future Directions

This guide has provided a structured, hypothesis-driven framework for the initial in vitro characterization of a novel compound, this compound. By starting with broad phenotypic screens and progressively narrowing the focus to specific mechanistic and target-based assays, researchers can efficiently and robustly elucidate the compound's biological function. The journey from a novel molecule to a well-characterized lead compound is a challenging but rewarding one, built upon the principles of sound experimental design and rigorous data interpretation.

References

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • van Tonder, A., Joubert, J., & Malan, S. F. (2015). An overview of the MTT assay as a tool for cytotoxic drug screening. In Vitro Cellular & Developmental Biology-Animal, 51(8), 843-852. [Link]

Application Notes & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide and its analogs. While the specific biological target of this compound is not extensively documented, its structural similarity to known kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptor 1 (FGFR1), suggests its potential as a modulator of protein kinase activity[1]. This guide, therefore, outlines a complete HTS workflow to identify and validate novel kinase inhibitors, using a hypothetical scenario where this compound is a lead compound. The protocols provided are designed to be robust, scalable, and adaptable for various kinase targets.

Introduction: The Rationale for Kinase-Targeted High-Throughput Screening

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets[2]. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of a specific biological target[3][4].

The benzamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous approved drugs. The structural features of this compound, particularly the substituted phenyl rings, are suggestive of potential interactions with the ATP-binding pocket of protein kinases. This application note will detail a systematic approach to screen this and similar compounds for kinase inhibitory activity, from primary assay development to hit confirmation and characterization.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[5] The overall workflow for screening this compound and its analogs is depicted in the following diagram.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up cluster_3 Phase 4: Secondary & Counter Screens Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z'-factor determination) Assay_Dev->Assay_Val Pilot_Screen Pilot Screen (small compound set) Assay_Val->Pilot_Screen Full_Screen Full Library HTS Pilot_Screen->Full_Screen Hit_Conf Hit Confirmation (re-testing) Full_Screen->Hit_Conf Dose_Resp Dose-Response (IC50 determination) Hit_Conf->Dose_Resp Ortho_Assay Orthogonal Biochemical Assay Dose_Resp->Ortho_Assay Cell_Assay Cell-Based Assay Ortho_Assay->Cell_Assay Selectivity Selectivity Profiling Cell_Assay->Selectivity

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Phase 1: Primary Biochemical Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable primary assay. For kinase inhibitor screening, a common and effective method is a luminescence-based assay that quantifies ATP consumption.

Assay Principle

The assay measures the amount of ATP remaining in solution following a kinase reaction. A proprietary luciferase/luciferin system is used, where the luminescence signal is directly proportional to the ATP concentration. Potent inhibitors of the kinase will result in less ATP being consumed, leading to a higher luminescence signal.

Materials and Reagents
  • Kinase of interest (e.g., recombinant human FGFR1)

  • Kinase substrate (e.g., a specific peptide substrate for the chosen kinase)

  • ATP

  • Assay buffer (containing MgCl2 and other necessary components)

  • This compound (and/or compound library)

  • Positive control inhibitor (e.g., a known potent inhibitor of the target kinase)

  • Negative control (DMSO)

  • Luminescence-based ATP detection reagent

  • 384-well white, opaque microplates

Protocol: Assay Miniaturization and Optimization

The following protocol is optimized for a 384-well plate format.[6]

  • Enzyme and Substrate Titration:

    • Prepare serial dilutions of the kinase and substrate in the assay buffer.

    • Dispense into a 384-well plate.

    • Initiate the reaction by adding a fixed concentration of ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure ATP consumption using the luminescence detection reagent.

    • Determine the optimal concentrations of enzyme and substrate that result in approximately 50-80% ATP consumption.

  • ATP Titration:

    • Using the optimized enzyme and substrate concentrations, perform a similar titration with varying concentrations of ATP.

    • The optimal ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.

Protocol: Assay Validation

Assay validation is crucial to ensure the reliability of the HTS data.[7] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[6]

  • Plate Layout:

    • Designate columns 1-2 for negative controls (DMSO).

    • Designate columns 23-24 for positive controls (a known inhibitor at a concentration that gives >90% inhibition).

  • Procedure:

    • Dispense 50 nL of the respective controls into the appropriate wells.

    • Add 5 µL of the optimized kinase and substrate solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the optimized ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the ATP detection reagent.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Z'-Factor Calculation:

    • Calculate the Z'-factor using the formula:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[8]

ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of assay quality, reflecting the separation between positive and negative controls.≥ 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Coefficient of Variation (%CV) A measure of the variability of the controls.< 15%

Phase 2: High-Throughput Screening

Protocol: Primary HTS of this compound and Analogs
  • Compound Plating:

    • Prepare a compound library in 384-well plates, with each compound at a final screening concentration (e.g., 10 µM).

    • Include positive and negative controls on each plate.

  • Assay Execution:

    • Follow the validated assay protocol to screen the entire compound library.

    • Automated liquid handling systems are recommended to ensure consistency and throughput.[6]

Data Analysis and Hit Selection
  • Data Normalization:

    • Normalize the raw data on a plate-by-plate basis to account for inter-plate variability.[9]

    • Percent inhibition can be calculated as follows:

      • % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

  • Hit Identification:

    • Calculate the Z-score for each compound to identify statistically significant "hits".[10]

    • Z-score = (Value_compound - Mean_samples) / SD_samples

    • A common hit threshold is a Z-score ≥ 3, which corresponds to three standard deviations from the mean of the sample population.[10]

Phase 3: Hit Confirmation and Characterization

Hits identified in the primary screen must be confirmed through a series of follow-up experiments to eliminate false positives and artifacts.[11]

Protocol: Hit Confirmation
  • Re-test the primary hits using the same assay conditions to confirm their activity.

  • Source fresh, powdered compound for confirmed hits to rule out issues with compound integrity or purity in the original screening library.

Protocol: Dose-Response Analysis
  • Perform a serial dilution of the confirmed hits (e.g., 10-point, 3-fold dilution series).

  • Test these dilutions in the primary assay to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of inhibitor that results in 50% inhibition) by fitting the data to a four-parameter logistic model.

Phase 4: Secondary and Counter-Screening

Secondary assays are essential to confirm the mechanism of action and assess the selectivity of the confirmed hits.

Orthogonal Biochemical Assay

An orthogonal assay uses a different detection technology to measure kinase activity, thereby reducing the likelihood of technology-specific artifacts. For example, a fluorescence polarization (FP) assay could be used.

Cell-Based Assays

Cell-based assays are critical for evaluating the activity of the compounds in a more physiologically relevant context.

A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be used to confirm that the compound binds to the target kinase within intact cells.

If the target kinase is part of a known signaling pathway, the effect of the compound on downstream events can be measured. For an FGFR1 inhibitor, this could involve measuring the phosphorylation of downstream substrates like FRS2 and ERK via Western blotting or a quantitative immunoassay.

Signaling_Pathway cluster_pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 Phosphorylation Compound N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide Compound->FGFR1 Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical FGFR1 Signaling Pathway and Point of Inhibition.

Selectivity Profiling

To assess the selectivity of the hit compounds, they should be screened against a panel of other kinases. This is crucial for identifying compounds with a desirable safety profile and for understanding their potential off-target effects.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound and its analogs as potential kinase inhibitors. By following these detailed protocols for assay development, primary screening, hit confirmation, and secondary screening, researchers can efficiently identify and characterize novel modulators of kinase activity. The systematic approach outlined here ensures data quality and provides a clear path for advancing promising hits into lead optimization programs.

References

  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link][2]

  • eBooks.com. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link][12]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link][13]

  • Michigan State University. Resources for Assay Development and High Throughput Screening. [Link][14]

  • SlideShare. Data analysis approaches in high throughput screening. [Link][10]

  • Cambridge MedChem Consulting. Analysis of HTS data. [Link][11]

  • Basicmedical Key. High-Throughput Screening Data Analysis. [Link]

  • ResearchGate. Data normalization methods recommended for the analysis of HTS and HCS.... [Link][9]

  • ResearchGate. Design and Implementation of High-Throughput Screening Assays. [Link][5]

  • LabX. Designing High-Throughput Experiments Using Microplate Technology. [Link][6]

  • Apix-Drive. HTS Data Integration. [Link][15]

  • Medium. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link][3]

  • Charles River Laboratories. High-Throughput Screening (HTS) Services. [Link][7]

  • National Center for Biotechnology Information. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link][16]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link][1]

  • PubChem. N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. [Link][17]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link][18]

  • PubChem. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. [Link][19]

  • PubMed. Biological activity and physicochemical parameters of marine halogenated natural products.... [Link][20]

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Application Notes & Protocols: A Framework for Evaluating the In Vivo Efficacy of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a novel chemical entity with limited publicly available data on its specific biological targets. This document, therefore, presents a scientifically-grounded, hypothetical framework based on the activities of related benzamide and dimethoxy-substituted compounds. The proposed protocols are established standards in preclinical research for evaluating compounds with potential anti-fibrotic or anti-cancer properties, two common therapeutic areas for such scaffolds.

Introduction: Rationale for Efficacy Testing

This compound belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2][3] The dimethoxy substitution, in particular, has been associated with compounds that interact with critical cellular pathways, such as microtubule dynamics and histone deacetylase (HDAC) inhibition.[4][5] Given these structural alerts, it is plausible to hypothesize that this compound may possess therapeutic potential in diseases characterized by uncontrolled cell proliferation and tissue remodeling, such as cancer or fibrosis.

This guide provides a comprehensive framework for selecting and utilizing appropriate animal models to test the in vivo efficacy of this novel compound. We will detail two robust, widely-used preclinical models: the Bleomycin-Induced Pulmonary Fibrosis Model and the Subcutaneous Xenograft Model of Human Cancer . These models serve as excellent platforms to translate in vitro findings into a physiological context, providing critical data on a compound's potential as a therapeutic agent.[6][7]

Section 1: Mechanistic Hypothesis & Model Selection

The initial step in designing an efficacy study is to formulate a mechanistic hypothesis that guides the choice of animal model.

Hypothesis 1: Anti-Fibrotic Activity

Many chronic diseases are characterized by fibrosis, the excessive deposition of extracellular matrix proteins that leads to scarring and organ failure.[8] Key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, are central to this process.[9] We hypothesize that this compound may interfere with pro-fibrotic signaling.

Recommended Model: Bleomycin-Induced Pulmonary Fibrosis. Bleomycin, an anti-cancer agent with a known side effect of inducing lung injury, is widely used to create animal models of pulmonary fibrosis.[8][10][11] This model recapitulates key features of human idiopathic pulmonary fibrosis (IPF), including inflammation, fibroblast activation, and collagen deposition.[12][13]

Hypothesis 2: Anti-Cancer Activity

Benzamide derivatives have shown promise as anti-cancer agents, targeting various aspects of tumor biology.[4][14] Recent studies have highlighted their role in reversing multidrug resistance or inducing apoptosis in cancer cells.[1][14] We hypothesize that the compound may inhibit tumor growth by disrupting critical oncogenic pathways.

Recommended Model: Human Tumor Xenograft Model. Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are a cornerstone of preclinical oncology research.[6][15][16] They allow for the direct assessment of a compound's effect on the growth of human tumors in vivo.[6][17] Patient-Derived Xenograft (PDX) models, where tumor fragments from a patient are directly implanted, are particularly valued for their clinical relevance.[17][18]

The following diagram illustrates the decision-making workflow for model selection and subsequent efficacy evaluation.

G cluster_0 Phase 1: Hypothesis & Model Selection cluster_1 Phase 2: Efficacy Study Execution cluster_2 Phase 3: Data Analysis & Interpretation Compound N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide Hypothesis Formulate Mechanistic Hypothesis (e.g., Anti-Fibrotic vs. Anti-Cancer) Compound->Hypothesis Model_Selection Select Appropriate Animal Model Hypothesis->Model_Selection Fibrosis_Model Bleomycin-Induced Pulmonary Fibrosis Model_Selection->Fibrosis_Model Anti-Fibrotic Hypothesis Cancer_Model Subcutaneous Xenograft Model Model_Selection->Cancer_Model Anti-Cancer Hypothesis Formulation Drug Formulation & Dose Range Finding Model_Selection->Formulation Execution Execute In Vivo Study (Dosing & Monitoring) Formulation->Execution Endpoints Assess Primary & Secondary Endpoints Execution->Endpoints Analysis Statistical Analysis of Data Endpoints->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Caption: Workflow for preclinical efficacy testing.

Section 2: General Protocols and Considerations

Before initiating model-specific protocols, several universal steps must be addressed to ensure study integrity and reproducibility.

Protocol 2.1: Formulation of this compound

Poorly water-soluble compounds present a significant challenge for in vivo administration.[19][20] A proper formulation is critical for achieving adequate bioavailability.[19]

Objective: To prepare a stable and homogenous vehicle for the test compound suitable for the chosen route of administration (e.g., intraperitoneal, oral gavage).

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL or Kolliphor EL

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Solubilization: Weigh the required amount of the compound. Dissolve it in a minimal volume of DMSO. This acts as the primary solvent.

  • Emulsification: Add Cremophor EL to the DMSO solution. A common starting ratio is 1:1 (DMSO:Cremophor). Vortex thoroughly to create a uniform mixture.

  • Dilution: Slowly add sterile saline or PBS to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be kept below 10% of the total volume to minimize toxicity.

  • Homogenization: If precipitation occurs, gently warm the solution or use a sonicator to achieve a clear, homogenous suspension or solution.

  • Vehicle Control: Prepare a vehicle control solution containing the same percentages of DMSO, Cremophor EL, and saline, but without the test compound. This is crucial for isolating the effects of the drug.

  • Stability: Prepare fresh formulations daily unless stability has been confirmed for longer periods. Keep the formulation protected from light if the compound is light-sensitive.

Protocol 2.2: Animal Husbandry and Ethical Considerations

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Species/Strain: Select the appropriate species and strain for the model (e.g., C57BL/6 mice for bleomycin-induced fibrosis, immunodeficient mice like NOD/SCID for xenografts).[7]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.[12]

  • Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle, temperature, and humidity. Provide access to food and water ad libitum.

  • Monitoring: Monitor animals daily for signs of distress, toxicity (e.g., weight loss, ruffled fur, lethargy), and tumor burden. Establish clear humane endpoints for euthanasia.

Table 1: Example Experimental Group Design

A well-structured experimental design is fundamental for obtaining statistically significant results. This typically includes a vehicle control, at least two dose levels of the test compound, and often a positive control.

Group IDTreatmentDose LevelN (Animals/Group)Rationale
G1 Vehicle Control-10To measure the baseline disease progression without intervention.
G2 Test CompoundLow Dose (e.g., 10 mg/kg)10To assess efficacy at a lower, potentially safer, concentration.
G3 Test CompoundHigh Dose (e.g., 50 mg/kg)10To determine the maximum potential efficacy and observe dose-response.
G4 Positive ControlVaries by modelVariesTo validate the model and benchmark the efficacy of the test compound.

Section 3: Model-Specific Efficacy Protocols

Protocol 3.1: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is used to evaluate the anti-fibrotic potential of the test compound.[8][10]

Workflow Diagram:

G Day_Neg7 Day -7 Acclimatize C57BL/6 Mice Day_0 Day 0 Intratracheal Bleomycin Instillation Day_Neg7->Day_0 Day_1_21 Day 1-21 Daily Dosing with Test Compound/Vehicle Day_0->Day_1_21 Day_21 Day 21 Euthanasia & Endpoint Analysis Day_1_21->Day_21 Analysis Histology (Ashcroft Score) Hydroxyproline Assay BALF Analysis Day_21->Analysis

Caption: Timeline for the bleomycin-induced fibrosis model.

Procedure:

  • Induction (Day 0): Anesthetize C57BL/6 mice. Expose the trachea via a small incision and instill a single dose of bleomycin sulfate dissolved in sterile saline directly into the lungs via intratracheal administration.[12][21]

  • Treatment (Day 1-21): Begin daily administration of this compound (or vehicle) via the predetermined route (e.g., oral gavage or IP injection). Monitor body weight daily.

  • Termination (Day 21): Euthanize the animals. Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis. Harvest the lungs for endpoint analysis.[11]

Efficacy Endpoints:

  • Primary:

    • Lung Histology: Stain lung sections with Masson's trichrome to visualize collagen. Quantify fibrosis using a semi-quantitative method like the Ashcroft score.[11]

    • Hydroxyproline Assay: Quantify the total collagen content in lung homogenates. A reduction in hydroxyproline levels indicates an anti-fibrotic effect.[11]

  • Secondary:

    • BALF Analysis: Measure total and differential cell counts (macrophages, neutrophils) and levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to assess the compound's effect on inflammation.

Protocol 3.2: Subcutaneous Xenograft Cancer Model in Mice

This model is the gold standard for assessing the anti-tumor activity of a compound on human cancer cells.[6][16]

Workflow Diagram:

G Implantation Implant Human Cancer Cells Subcutaneously in Immunodeficient Mice Tumor_Growth Monitor Tumor Growth (Wait until ~100-200 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Test Compound /Vehicle (e.g., 3-5x/week) Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Termination Study Termination (Humane or Time Endpoint) Monitoring->Termination

Caption: Workflow for a subcutaneous xenograft efficacy study.

Procedure:

  • Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).[7]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups to ensure the average tumor volume is similar across all groups at the start of the study.

  • Treatment: Begin administration of this compound (or vehicle). The dosing schedule can vary (e.g., daily, 5 days/week).

  • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 . Monitor body weight as an indicator of toxicity.[7]

  • Termination: End the study when tumors in the control group reach a predetermined size limit or after a set duration. Collect tumors for weighing and downstream analysis (e.g., histology, biomarker analysis).

Section 4: Data Analysis and Interpretation

Proper statistical analysis is essential to interpret the results of in vivo studies.[22]

Tumor Growth Inhibition (TGI)

For xenograft studies, the primary efficacy endpoint is often expressed as Tumor Growth Inhibition (TGI).

Calculation: A common method to quantify TGI is by comparing the change in tumor volume in the treated group to the vehicle control group at the end of the study.[23][24]

  • T/C Ratio (%): (Median Tumor Volume of Treated Group / Median Tumor Volume of Control Group) x 100

  • TGI (%): 100 - T/C Ratio

Statistical Analysis:

  • Tumor growth curves can be analyzed using mixed-effects models or by comparing endpoint tumor volumes using an ANOVA or t-test.[22][25]

  • The statistical significance of the T/C ratio can be assessed using methods like the nonparametric bootstrap method.[23][26]

Table 2: Example Data Summary for a Xenograft Study
GroupTreatmentNMean Final Tumor Volume (mm³) ± SEMT/C Ratio (%)TGI (%)P-value (vs. Vehicle)
G1Vehicle101500 ± 150100%0%-
G2Compound (10 mg/kg)10900 ± 12060%40%<0.05
G3Compound (50 mg/kg)10450 ± 9030%70%<0.001
G4Positive Control10300 ± 7520%80%<0.001

Interpretation: In this example, the test compound shows a dose-dependent anti-tumor effect, with the high dose achieving 70% tumor growth inhibition, a statistically significant and biologically meaningful result.

References

  • National Center for Biotechnology Information. (n.d.). In Vivo Models for the Study of Fibrosis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. PMC. Retrieved from [Link]

  • American Thoracic Society. (2013). Animal Models of Fibrotic Lung Disease. American Journal of Respiratory Cell and Molecular Biology. Retrieved from [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • Frontiers. (n.d.). An update on animal models of liver fibrosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol for carbon tetrachlroide (CCl4)-induced liver fibrosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models of fibrosis. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mouse models of bleomycin-induced pulmonary fibrosis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical Animal Models for the Development of Cancer Chemoprevention Drugs. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.8. Bleomycin-induced pulmonary fibrosis animal model and treatment. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). CCl4-induced liver fibrosis model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Retrieved from [Link]

  • MDPI. (n.d.). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]

  • Frontiers. (n.d.). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-containing compounds under clinical trial. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). Bleomycin-induced pulmonary fibrosis model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. Retrieved from [Link]

  • Fraunhofer ITEM. (n.d.). PULMONARY FIBROSIS: IN-VIVO BLEOMYCIN MODELS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Retrieved from [Link]

  • Melior Discovery. (n.d.). CCl4 Model of Liver Fibrosis. Retrieved from [Link]

  • Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical Inference for Tumor Growth Inhibition T/C Ratio. Retrieved from [Link]

  • ResearchGate. (n.d.). How can one calculate tumor growth inhibition?. Retrieved from [Link]

  • Altogen Labs. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Retrieved from [Link]

  • second scight. (n.d.). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

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Application Notes and Protocols: Investigating N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Benzamide Scaffolds as Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic tractability and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases make it an attractive starting point for the design of novel inhibitors.

This document provides a comprehensive guide for the initial investigation of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide , a novel compound with structural features that suggest potential kinase inhibitory activity. While specific biological data for this compound is not yet publicly available, these application notes will equip researchers with the foundational protocols to:

  • Synthesize the compound.

  • Evaluate its in vitro kinase inhibitory potential against a panel of relevant kinases.

  • Assess its cytotoxic effects on cancer cell lines.

  • Begin to elucidate its mechanism of action by examining its impact on downstream signaling pathways.

These protocols are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reliable data for early-stage drug discovery.

Part 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a standard amide coupling reaction, such as the Schotten-Baumann reaction, between 3,5-dimethoxybenzoyl chloride and 2-bromo-4-methylaniline.[1][2][3]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A 3,5-Dimethoxybenzoyl Chloride C N-(2-bromo-4-methylphenyl)- 3,5-dimethoxybenzamide A->C + B 2-Bromo-4-methylaniline B->C Base (e.g., NaOH) Dichloromethane G A Prepare Assay Plate: - Kinase Enzyme - Substrate - ATP B Add Test Compound (Serial Dilutions) A->B C Incubate at Room Temperature (Kinase Reaction) B->C D Add ADP Detection Reagent C->D E Measure Luminescence D->E F Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curve - Determine IC50 E->F G cluster_0 Bcr-Abl Signaling A Bcr-Abl (Constitutively Active Kinase) B STAT5 A->B Phosphorylation C p-STAT5 D Gene Transcription (Proliferation, Survival) C->D Inhibitor N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide Inhibitor->A Inhibits

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel benzamide derivative, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide, in cancer research. This document outlines the scientific rationale for its investigation, detailed protocols for in vitro and in vivo evaluation, and potential mechanisms of action based on the broader class of benzamide and bromophenol compounds.

Introduction: The Rationale for Investigating this compound

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In oncology, benzamide derivatives have demonstrated significant promise by targeting a wide array of cancer-specific pathways.[1] These compounds are known to exert their anti-tumor effects through various mechanisms, including epigenetic modulation via histone deacetylase (HDAC) inhibition, reversal of multidrug resistance, and induction of apoptosis.[1][2][3]

This compound is a novel small molecule whose anti-cancer potential remains to be fully elucidated. Its structure, featuring a brominated phenyl ring and dimethoxy substitutions, suggests several plausible mechanisms of action that warrant investigation. Bromophenols, naturally occurring in marine algae, and their synthetic derivatives have shown promising antioxidant and anticancer activities.[4] Furthermore, the benzamide moiety is a known pharmacophore for targeting critical enzymes and transporters in cancer cells.[1][2][3]

This guide provides a structured approach to systematically evaluate the anti-cancer properties of this compound, from initial in vitro screening to more complex mechanistic studies.

Potential Mechanisms of Action and Investigational Workflows

Based on the activities of structurally related compounds, we hypothesize that this compound may exert its anti-cancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis via Oxidative Stress: Many anti-cancer agents, including some benzamide derivatives, function by increasing intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase-dependent apoptosis.[5]

  • Cell Cycle Arrest: Disruption of the cell cycle is a hallmark of many effective cancer therapies.

  • Inhibition of Pro-Survival Signaling Pathways: Key pathways such as PI3K/Akt are often constitutively active in cancer and represent prime targets for therapeutic intervention.

  • Reversal of Multidrug Resistance (MDR): The overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, is a major cause of chemotherapy failure. Certain benzamide derivatives can inhibit these transporters, restoring sensitivity to standard chemotherapeutic agents.[2][6]

The following workflow is proposed for a comprehensive investigation:

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Initial Screening Initial Screening Cell Viability Assays (MTT/XTT) Cell Viability Assays (MTT/XTT) Initial Screening->Cell Viability Assays (MTT/XTT) Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Cell Viability Assays (MTT/XTT)->Apoptosis Assays (Annexin V/PI) Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Apoptosis Assays (Annexin V/PI)->Cell Cycle Analysis (Propidium Iodide) Western Blot Analysis Western Blot Analysis Cell Cycle Analysis (Propidium Iodide)->Western Blot Analysis Promising Results ROS Detection ROS Detection Western Blot Analysis->ROS Detection Mitochondrial Membrane Potential Mitochondrial Membrane Potential ROS Detection->Mitochondrial Membrane Potential ABC Transporter Inhibition Assay ABC Transporter Inhibition Assay Mitochondrial Membrane Potential->ABC Transporter Inhibition Assay Xenograft Tumor Models Xenograft Tumor Models ABC Transporter Inhibition Assay->Xenograft Tumor Models Confirmed Mechanism Toxicity Studies Toxicity Studies Xenograft Tumor Models->Toxicity Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Toxicity Studies->Pharmacokinetic Analysis G Compound N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide ROS ROS Compound->ROS Mitochondrial\nDysfunction Mitochondrial Dysfunction ROS->Mitochondrial\nDysfunction Bax_up Bax ↑ Mitochondrial\nDysfunction->Bax_up Bcl2_down Bcl-2 ↓ Mitochondrial\nDysfunction->Bcl2_down Caspase3 Cleaved Caspase-3 ↑ Bax_up->Caspase3 Bcl2_down->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical ROS-mediated apoptotic pathway induced by the compound.

ABCG2 Transporter Inhibition Assay

This protocol assesses the ability of the compound to inhibit the ABCG2 transporter, a key player in multidrug resistance.

Principle: This assay measures the accumulation of a fluorescent ABCG2 substrate (e.g., Hoechst 33342) in cells overexpressing the transporter. Inhibition of ABCG2 will lead to increased intracellular fluorescence.

Materials:

  • ABCG2-overexpressing cell line (e.g., NCI-H460/MX20) and its parental line

  • This compound

  • Known ABCG2 inhibitor (e.g., Ko143) as a positive control

  • Hoechst 33342

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed both parental and ABCG2-overexpressing cells in appropriate plates.

  • Pre-incubate the cells with the test compound or positive control for 1 hour.

  • Add Hoechst 33342 and incubate for another 90 minutes.

  • Wash the cells with cold PBS.

  • Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

Expected Outcome: An increase in fluorescence in the ABCG2-overexpressing cells treated with this compound would indicate inhibition of the transporter.

In Vivo Studies: Xenograft Tumor Models

Should in vitro studies demonstrate significant anti-cancer activity, the next logical step is to evaluate the compound's efficacy in a preclinical in vivo model.

Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line that showed sensitivity to the compound in vitro.

  • Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for investigation as a novel anti-cancer agent. The protocols outlined in this guide provide a robust framework for its systematic evaluation. Positive results from these studies would warrant further preclinical development, including detailed pharmacokinetic and toxicological profiling, and exploration of its efficacy in combination with standard-of-care chemotherapeutics.

References

  • The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties - Benchchem.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI.

Sources

Application Notes & Protocols: A Framework for Investigating N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Neurotherapeutics and the Potential of Novel Scaffolds

Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. A central pathological feature of these conditions is the misfolding and aggregation of specific proteins—amyloid-beta (Aβ) and tau in AD, and α-synuclein in PD—which leads to synaptic dysfunction, neuroinflammation, and progressive neuronal loss. The therapeutic pipeline for these diseases remains challenging, necessitating the exploration of novel chemical entities that can modulate these complex pathological cascades.

This guide focuses on N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide , a small molecule belonging to the benzamide class. While this specific compound is not extensively studied in the context of neurodegeneration, its structural motif is present in various biologically active compounds. These application notes provide a comprehensive, multi-tiered framework for the initial characterization and validation of this, or structurally similar, novel compounds as potential therapeutic leads for neurodegenerative diseases. Our approach is designed to be logical and progressive, starting from fundamental biochemical assays and advancing to more complex cell-based models of neurodegeneration.

PART 1: Compound Synthesis and Physicochemical Characterization

A reliable and reproducible synthesis is the foundation of any drug discovery program. This compound can be synthesized via standard amidation reactions.

General Synthesis Protocol: Amide Coupling

A common method for synthesizing N-aryl benzamides is the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an aniline derivative.[1][2][3]

  • Reactant Preparation : 3,5-dimethoxybenzoyl chloride is reacted with 2-bromo-4-methylaniline.

  • Reaction Conditions : The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Purification : Following the reaction, the crude product is purified using standard techniques such as aqueous workup, extraction, and recrystallization or column chromatography to yield the final compound.

  • Characterization : The identity and purity of the synthesized this compound should be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

PropertyValueSource
Molecular Formula C₁₆H₁₆BrNO₃[4]
CAS Number 352688-91-6[4]
Molecular Weight 350.21 g/mol [5]

PART 2: Tier 1 Screening - Targeting Pathological Protein Aggregation

The primary screen for any potential anti-neurodegenerative compound should address its ability to modulate the core pathological event: protein aggregation.[6] We recommend a parallel screening approach against the primary protein culprits in AD and PD. The Thioflavin T (ThT) fluorescence assay is a robust, high-throughput method for this purpose. ThT dye intercalates with the β-sheet structures of amyloid fibrils, resulting in a measurable increase in fluorescence.[7][8]

Workflow for Tier 1 Protein Aggregation Screening```dot

G cluster_AD Alzheimer's Disease Assays cluster_PD Parkinson's Disease Assay Abeta Aβ42 Aggregation Assay ThT Thioflavin T (ThT) Fluorescence Reading Abeta->ThT Tau Tau (K18) Aggregation Assay Tau->ThT AlphaSyn α-Synuclein Aggregation Assay AlphaSyn->ThT Compound N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide (Test Compound) Compound->Abeta Incubate with Aβ42 Monomers Compound->Tau Incubate with Tau Monomers Compound->AlphaSyn Incubate with α-Synuclein Monomers Analysis Data Analysis: - Aggregation Kinetics - IC50 Determination ThT->Analysis

Caption: Tier 2 workflow for assessing neuroprotective effects.

Protocol 3.1: Establishing a Neurotoxicity Model in SH-SY5Y Cells

To test for neuroprotection, a robust model of neuronal damage must first be established. 6-hydroxydopamine (6-OHDA) is a catecholaminergic neurotoxin widely used to model Parkinson's disease pathology in vitro by inducing oxidative stress and cell death. [9][10][11][12]

  • Cell Culture : Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS). For a more neuron-like phenotype, differentiate cells using retinoic acid (e.g., 10 µM) for 5-7 days.

  • Toxin Titration : Expose cells to a range of 6-OHDA concentrations (e.g., 25-200 µM) for 24 hours.

  • Viability Assessment : Measure cell viability using the MTT assay (see Protocol 3.2).

  • Determine EC50 : Identify the concentration of 6-OHDA that results in approximately 50% cell death (EC50). This concentration will be used for subsequent neuroprotection experiments.

Protocol 3.2: Neuroprotection Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. [13][14][15][16]

  • Cell Plating : Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment : Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-4 hours). Include vehicle-only and no-treatment controls.

  • Induce Toxicity : Add the pre-determined EC50 concentration of 6-OHDA to the wells (except for the untreated control wells) and incubate for 24 hours.

  • MTT Reagent Addition : Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a buffered SDS solution) to each well. Mix thoroughly to dissolve the crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the 6-OHDA-only group indicates a neuroprotective effect.

Protocol 3.3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay determines if the compound's neuroprotective effect is mediated by reducing oxidative stress. The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS. [17][18][19][20][21]

  • Cell Treatment : Treat cells in a 96-well plate as described in Protocol 3.2 (steps 1-3).

  • Probe Loading : After the 24-hour incubation with the neurotoxin, remove the medium and wash the cells with warm PBS. Add medium containing 10-20 µM DCFH-DA and incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement : Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) with a fluorescence plate reader.

  • Data Analysis : A reduction in fluorescence intensity in compound-treated cells compared to toxin-only treated cells indicates antioxidant activity.

Protocol 3.4: Assessment of Anti-Inflammatory Activity via NF-κB Pathway

Neuroinflammation is a key component of neurodegeneration. The transcription factor NF-κB is a master regulator of inflammatory responses. This protocol outlines a general approach using an NF-κB reporter assay.

  • Cell Line : Use an SH-SY5Y cell line stably transfected with an NF-κB luciferase reporter construct.

  • Treatment : Pre-treat the cells with the test compound, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide [LPS] or TNF-α) to activate the NF-κB pathway.

  • Luciferase Assay : After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Data Analysis : A dose-dependent decrease in luciferase activity in the presence of the test compound suggests inhibition of the NF-κB pathway and potential anti-inflammatory effects.

PART 4: Tier 3 - Advanced Mechanistic Studies and In Vivo Models

Compounds that demonstrate robust and dose-dependent activity in both Tier 1 and Tier 2 assays are promising candidates for further investigation.

  • Mechanism of Action (MoA) Deconvolution : Further studies should aim to identify the direct molecular target of the compound. This could involve thermal shift assays, kinase profiling, or affinity chromatography-mass spectrometry.

  • In Vivo Model Translation : The most promising compounds should be evaluated in animal models of neurodegeneration. [22] * For Alzheimer's Disease : Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used. [23][24]Simpler organisms like C. elegans can also be used for initial in vivo screening. [25] * For Parkinson's Disease : Neurotoxin-based models (e.g., systemic MPTP administration in mice or stereotactic 6-OHDA injection in rats) are standard for assessing the efficacy of neuroprotective agents. [9][12]

References

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed Application Note and Protocol for the LC-MS/MS quantification of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide.

Abstract & Introduction

The development of small molecule therapeutics requires robust, sensitive, and selective bioanalytical methods for pharmacokinetic (PK) and toxicokinetic (TK) studies. This compound is a novel compound under investigation, and understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[1][2][3]

This application note details a comprehensive, validated method for the determination of this compound in human plasma. The methodology employs a straightforward protein precipitation (PPT) extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[4][5]

Method Overview & Workflow

The analytical workflow is designed for high throughput and reliability, beginning with sample preparation and culminating in data analysis. The core of the method is the selective isolation of the analyte from plasma proteins, followed by rapid chromatographic separation and highly specific detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

LCMS_Workflow Figure 1: Overall Bioanalytical Workflow Sample Plasma Sample Receipt (with Analyte & IS) Prep Sample Preparation (Protein Precipitation) Sample->Prep 1. Extraction LC UPLC Separation (Reversed-Phase) Prep->LC 2. Injection MS Mass Spectrometry (ESI+ MRM Detection) LC->MS 3. Ionization Data Data Acquisition & Processing MS->Data 4. Detection Report Concentration Calculation & Reporting Data->Report 5. Analysis PPT_Protocol Figure 2: Protein Precipitation Workflow cluster_prep Sample Preparation Steps Plasma 100 µL Plasma Add_IS Add 25 µL IS Working Solution Plasma->Add_IS Add_ACN Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min, 14,000xg, 4°C) Vortex->Centrifuge Supernatant Transfer 200 µL Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Sources

Application Note: A Systematic Approach to the Crystallization of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to developing a robust crystallization protocol for the target compound N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide. Recognizing that aromatic amides can present unique purification challenges, this guide emphasizes a systematic, methodology-driven approach over a single, rigid protocol. We detail procedures for intelligent solvent screening, single-solvent cooling crystallization, and dual-solvent (anti-solvent) crystallization. Each protocol is supported by scientific rationale to empower researchers in drug development and chemical synthesis to achieve high purity and optimal crystal morphology.

Introduction and Physicochemical Rationale

This compound is a substituted aromatic amide. The purification of such compounds via crystallization is a critical step in chemical synthesis to ensure high purity, which is paramount for downstream applications, including pharmacological studies. The molecular architecture, featuring a halogenated phenyl ring, a central amide linkage, and a dimethoxy-substituted phenyl ring, dictates its solubility and crystallization behavior.

The presence of the amide group allows for hydrogen bonding, which can lead to high melting points and variable solubility.[1] The aromatic rings contribute to potential π-π stacking interactions, while the bromo and methoxy functional groups modulate the molecule's overall polarity. This structural complexity necessitates a systematic and logical approach to identify the optimal crystallization conditions. This guide provides the foundational protocols to navigate this process efficiently.

Foundational Protocol I: Systematic Solvent Screening

Objective: To empirically determine the most suitable solvent or solvent system for the crystallization of the target compound by assessing its solubility at ambient and elevated temperatures.

Rationale: An ideal recrystallization solvent will dissolve the compound completely at or near its boiling point but exhibit poor solubility at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is the driving force for crystal formation and maximizing yield.[2] This initial screening is the most critical step for developing an effective crystallization method.

Recommended Candidate Solvents

Based on the structure of the target amide, a range of solvents with varying polarities should be evaluated. Polar protic and aprotic solvents are often effective for benzamide derivatives.[2][3]

SolventTypeBoiling Point (°C)Rationale & Considerations
Ethanol Polar Protic78.4Frequently successful for benzamide recrystallization; forms hydrogen bonds.[4]
Isopropanol Polar Protic82.6Lower polarity than ethanol; may offer a better solubility differential.
Acetone Polar Aprotic56.0Good solvent for many organic compounds; lower boiling point allows for easy removal.
Ethyl Acetate Moderately Polar77.1Often used when compounds are too soluble in alcohols or acetone.[5]
Acetonitrile Polar Aprotic81.6Can yield high-quality crystals for amides and is less protic than alcohols.[3]
Toluene Non-polar110.6Useful if the compound has low polarity; high boiling point requires careful handling.
Heptane/Hexane Non-polar98.4 / 68.7Primarily to be considered as anti-solvents.
Water Polar Protic100.0Unlikely to be a primary solvent but is an excellent anti-solvent for alcohol solutions.[6]
Step-by-Step Screening Protocol
  • Preparation: Aliquot approximately 10-20 mg of crude this compound into separate small test tubes or vials.

  • Ambient Temperature Test: To each tube, add the first candidate solvent dropwise (e.g., 0.2 mL increments) at room temperature, vortexing after each addition. Observe if the solid dissolves readily.

    • Scientist's Note: If the compound dissolves completely in a small volume of cold solvent, that solvent is unsuitable for cooling crystallization as recovery will be poor. Set it aside, but consider it as the primary solvent for a potential anti-solvent system.

  • Elevated Temperature Test: If the compound is poorly soluble at room temperature, place the vial in a heated sand bath or heating block and bring the solvent to a gentle boil. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume.

    • Rationale: The goal is to create a saturated solution at high temperature using the minimum amount of solvent.[2]

  • Cooling and Observation: Once dissolved, remove the vial from the heat, cover it to prevent evaporation, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crystalline precipitate upon cooling.

Workflow for Solvent Selection

Solvent_Screening start Start: Crude Compound (10-20 mg) add_solvent Add Solvent (0.2 mL) at RT start->add_solvent dissolves_cold Dissolves Cold? add_solvent->dissolves_cold heat_solvent Heat to Boiling & Add Min. Solvent to Dissolve dissolves_cold->heat_solvent No unsuitable Unsuitable for Cooling Crystallization. (Consider for Anti-Solvent Method) dissolves_cold->unsuitable Yes cool_slowly Slow Cool to RT, then Ice Bath heat_solvent->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form suitable Suitable Solvent Identified crystals_form->suitable Yes poor_solvent Poor Solvent or Insoluble Impurities crystals_form->poor_solvent No

Caption: Workflow for systematic solvent screening.

Protocol II: Single-Solvent Cooling Crystallization

Objective: To purify the compound from a single, optimized solvent identified during screening. This protocol assumes Ethanol is a suitable solvent.

Rationale: This is the most fundamental crystallization technique. It relies on creating a supersaturated solution by dissolving the solute in a minimum amount of hot solvent, followed by slow cooling. As the solution cools, the solubility of the compound decreases, forcing the molecules to arrange themselves into a crystal lattice, excluding impurities that remain in the mother liquor.

Step-by-Step Methodology
  • Dissolution: Place the crude compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.

    • Scientist's Note: Using an Erlenmeyer flask minimizes solvent evaporation and contamination. Avoid adding a large excess of solvent, as this will drastically reduce the final yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the solution into a clean, pre-warmed Erlenmeyer flask.

    • Rationale: This step removes any particulate matter that is not soluble in the hot solvent. Keeping the apparatus hot prevents premature crystallization in the funnel.

  • Slow Cooling: Cover the flask with a watch glass or loose cap and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol.

    • Rationale: The wash step removes any residual mother liquor containing dissolved impurities. The solvent must be ice-cold to minimize redissolving the desired product crystals.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Cooling Crystallization

Cooling_Crystallization start Crude Compound in Flask dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filter Hot Gravity Filtration impurities->hot_filter Yes cool_rt Slowly Cool to Room Temperature impurities->cool_rt No hot_filter->cool_rt cool_ice Cool in Ice Bath (≥30 min) cool_rt->cool_ice vacuum_filter Collect Crystals via Vacuum Filtration cool_ice->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for single-solvent cooling crystallization.

Protocol III: Two-Solvent (Anti-Solvent) Crystallization

Objective: To induce crystallization when no single solvent provides a suitable solubility profile. This is effective for compounds that are highly soluble in one solvent and nearly insoluble in another.

Rationale: This technique involves dissolving the compound in a "good" solvent at room temperature, followed by the slow, controlled addition of a miscible "anti-solvent" in which the compound is insoluble. This gradually decreases the solvating power of the mixture, reducing the compound's solubility and forcing it to crystallize. An ethanol/water system is a classic example used for moderately polar compounds.[6]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., Ethanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Water) dropwise.

  • Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

    • Scientist's Note: If too much anti-solvent is added, the compound may "oil out" or precipitate instead of crystallizing.

  • Re-dissolution: If the solution becomes excessively cloudy, add a few drops of the "good" solvent (Ethanol) until the solution becomes clear again. The goal is to be at the exact point of saturation.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystal growth should begin as the solution slowly equilibrates.

  • Cooling & Collection: Once crystal growth appears complete, cool the flask in an ice bath to maximize the yield. Collect, wash (with a solvent mixture similar to the final mother liquor composition), and dry the crystals as described in Protocol II.

Workflow for Anti-Solvent Crystallization

AntiSolvent_Crystallization start Dissolve Compound in Min. 'Good' Solvent (e.g., EtOH) add_anti Slowly Add 'Anti-Solvent' (e.g., Water) with Stirring start->add_anti turbid Solution Becomes Persistently Turbid add_anti->turbid clarify Optional: Add drop of 'Good' Solvent to re-clarify turbid->clarify stand Allow to Stand Undisturbed for Crystal Growth clarify->stand cool_collect Cool, Collect, Wash, and Dry Crystals stand->cool_collect end Pure Crystalline Product cool_collect->end

Caption: Workflow for two-solvent (anti-solvent) crystallization.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent used).- Compound is highly soluble even at low temp.- Cooling was too rapid.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a "seed" crystal from a previous batch.- Allow for a longer cooling/standing period.
"Oiling Out" - Solution is too supersaturated.- Cooling is too rapid.- Melting point of the compound is below the boiling point of the solvent.- Re-heat the solution to dissolve the oil.- Add more of the "good" solvent and allow to cool more slowly.- Choose a lower-boiling point solvent.
Low Yield - Too much solvent was used.- Compound has significant solubility in cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Use the minimum amount of hot solvent necessary.- Ensure adequate cooling time in an ice bath.- Use a different solvent with lower cold solubility.- Rinse the flask with cold mother liquor to transfer all solids.
Poor Purity - Impurities co-crystallized.- Inadequate washing of crystals.- Rapid precipitation instead of slow crystallization.- Repeat the crystallization process, ensuring slow cooling.- Select a different solvent system that better differentiates the solubility of the product and impurities.- Ensure the washing step is performed with ice-cold solvent.

References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2014). MDPI. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of Liquid Crystalline Aromatic Amide Compounds. (n.d.). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2018). American Chemical Society. Retrieved from [Link]

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Application Note: A Systematic Approach to Formulating N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transition of a new chemical entity (NCE) from discovery to preclinical evaluation is a critical juncture in drug development. The intrinsic therapeutic potential of an NCE can only be realized if it reaches its biological target in sufficient concentrations. For many promising compounds, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II or IV, poor aqueous solubility is the primary obstacle to achieving adequate systemic exposure.[1][2] This application note presents a systematic, science-driven framework for formulating N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide , a representative poorly soluble benzamide derivative, for in vivo studies.

The objective is not to provide a single, universal formulation, but rather to equip researchers with the strategic workflow, experimental protocols, and analytical oversight required to develop a fit-for-purpose vehicle. A robust formulation strategy is paramount, as it ensures that the observed pharmacokinetic and toxicological outcomes are a true reflection of the compound's properties, not an artifact of poor delivery.[3][4] This guide emphasizes a logical progression from initial characterization to the selection and preparation of increasingly complex vehicle systems, ensuring data integrity and maximizing the potential for a successful preclinical program.

Pre-formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough physicochemical characterization of the NCE is essential.[1][] This pre-formulation stage provides the fundamental data needed to guide all subsequent development decisions, saving significant time and resources.[6]

Physicochemical Characterization

Key parameters must be experimentally determined to understand the molecule's behavior. The structural features of this compound—a substituted benzamide with bromo, methyl, and methoxy groups—suggest high lipophilicity and low aqueous solubility.

Table 1: Essential Physicochemical Properties for this compound (Hypothetical Data for Illustrative Purposes)

ParameterHypothetical ValueRationale and Impact on Formulation
Molecular Weight 352.22 g/mol Influences diffusion and solubility characteristics.
Aqueous Solubility < 1 µg/mL at pH 7.4Confirms the compound is "poorly soluble," necessitating enabling formulations.
LogP 4.1 (Calculated)High value indicates high lipophilicity; the compound will prefer lipidic/organic environments over aqueous ones.[7]
pKa Not ionizable (Amide)Lacks ionizable groups, so pH modification will not significantly improve solubility.[8]
Melting Point (Tm) 165 °CHigh melting point suggests a stable crystal lattice, which can be an energy barrier to dissolution.
Solid Form CrystallineCrystalline forms are typically less soluble but more stable than amorphous forms.
Protocol 1: Equilibrium Solubility Determination

This protocol establishes the baseline solubility in various media, guiding vehicle selection.

Objective: To determine the equilibrium solubility of the test compound in aqueous buffers and common preclinical vehicles.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Common excipients: PEG 400, Propylene Glycol, Tween® 80, Solutol® HS 15

  • HPLC-grade acetonitrile and water

  • Vials, orbital shaker, centrifuge, HPLC system

Method:

  • Add an excess amount of the compound to a series of vials, each containing a different vehicle (e.g., PBS, 20% PEG 400 in water, 10% Tween 80 in water).

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid material is disturbed.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile) and quantify the compound concentration using a validated HPLC method against a standard curve.

  • Express results in mg/mL or µg/mL.

Formulation Strategy Selection Workflow

The choice of formulation is a balance between the required dose, the compound's properties, the route of administration, and the study type (e.g., pharmacokinetics vs. toxicology).[1][9] The following decision tree provides a logical pathway for selecting an appropriate starting point.

G cluster_0 start START: Define Target Dose & Study Type solubility_check Is Dose < Aqueous Solubility? start->solubility_check simple_solution Formulation: Simple Aqueous Solution (e.g., PBS) solubility_check->simple_solution Yes cosolvent_check Can Dose be achieved with <10% Co-solvents/Surfactants? solubility_check->cosolvent_check No cosolvent_solution Formulation: Co-solvent or Micellar Solution (e.g., PEG 400, Tween 80) cosolvent_check->cosolvent_solution Yes suspension_check Is compound physically stable? Is dose volume acceptable? cosolvent_check->suspension_check No suspension Formulation: Aqueous Suspension (with wetting/suspending agents) suspension_check->suspension Yes advanced Formulation: Advanced System (Lipid-based, Nanosuspension, Amorphous Solid Dispersion) suspension_check->advanced No

Caption: Formulation selection decision tree.

Common Formulation Approaches

Based on the predicted properties of this compound, the following approaches are recommended for evaluation.

Strategy 1: Simple Aqueous Suspension (The Baseline)

For early toxicology or efficacy studies where achieving high exposure is the goal and a simple, safe vehicle is required, a suspension is often the first choice.[1]

  • Rationale: Avoids potentially confounding toxicities from high concentrations of organic co-solvents or surfactants.[3] It is suitable for administering a wide range of doses.

  • Key Consideration: Particle size and physical stability (settling, caking) are critical. The dose must be uniformly distributed before and during administration.[1]

Protocol 2: Preparation of a Micronized Suspension

Objective: To prepare a homogeneous and dose-uniform aqueous suspension for oral gavage.

Materials:

  • Micronized this compound (particle size < 10 µm)

  • Wetting agent: Tween® 80 or Poloxamer 188

  • Suspending/viscosity-modifying agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or Hydroxypropyl Methylcellulose (HPMC)

  • Vehicle: Purified water

  • Mortar and pestle, magnetic stirrer, homogenizer (optional)

Method:

  • Prepare the Vehicle: Dissolve the suspending agent (e.g., 0.5 g CMC-Na) in the final volume of purified water (e.g., 100 mL). Stir until fully hydrated and a clear, viscous solution is formed.

  • Create the Paste: In a mortar, weigh the required amount of the compound. Add a small amount of the wetting agent (e.g., 1-2 drops of Tween 80). Triturate with the pestle to form a smooth, uniform paste. This step ensures that the hydrophobic powder is properly wetted and prevents clumping.

  • Form the Slurry: Gradually add a small volume of the prepared vehicle to the paste while continuing to triturate, forming a smooth, pourable slurry.

  • Final Suspension: Transfer the slurry to a larger vessel containing the remaining vehicle. Stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity. If necessary, use a high-shear homogenizer for a short period to break down any remaining agglomerates.

  • QC Check: Visually inspect for uniformity. Withdraw samples from the top, middle, and bottom of the suspension (while stirring) to test for dose content uniformity via HPLC.

Strategy 2: Co-Solvent/Surfactant Solution (The Workhorse)

For pharmacokinetic (PK) studies, presenting the drug in a fully solubilized state is often preferred to eliminate dissolution as a variable in absorption.[10]

  • Rationale: Co-solvents (like PEG 400) and surfactants (like Tween 80 or Solutol HS 15) can significantly increase the solubility of lipophilic compounds.[1][11]

  • Key Consideration: The primary risk is drug precipitation upon dilution with aqueous gastrointestinal fluids in vivo.[1] The concentration of excipients must also be kept within safe limits for the chosen animal species.[12]

Protocol 3: Screening and Preparation of a Co-Solvent Formulation

Objective: To develop a clear, stable solution capable of delivering the target dose in a small volume.

Materials:

  • This compound

  • Solvents/Surfactants: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Tween® 80, Solutol® HS 15, Cremophor® EL

  • Vehicle: Saline or water

  • Vortex mixer, sonicator

Method:

  • Screening: Based on Protocol 1, identify the most promising individual excipients.

  • Ternary Phase Exploration: Prepare various combinations of excipients. A common starting point for oral dosing is a vehicle composed of PEG 400, Tween 80, and water.

    • Example Vehicle A: 30% PEG 400, 10% Tween 80, 60% Water (v/v/v)

    • Example Vehicle B: 40% PEG 400, 5% Solutol HS 15, 55% Saline (v/v/v)

  • Solubilization: Add the target amount of the compound to the chosen vehicle. Vortex and sonicate gently (with minimal heat) until the drug is fully dissolved. A clear solution should be obtained.

  • Precipitation Test (Kinetic Solubility): A critical QC step. Pipette a small volume of the final formulation into a larger volume of simulated gastric fluid (SGF) or PBS (e.g., 100 µL into 10 mL) to simulate dilution in the stomach. Observe for any immediate or delayed precipitation (cloudiness). A stable formulation should remain clear for a relevant period (e.g., >1 hour).

  • Final Preparation: Once a stable vehicle is identified, prepare the final batch for dosing. Filter through a 0.22 µm filter if intended for IV administration (ensure compatibility with filter material).

Formulation Characterization and Quality Control

Every formulation batch must be characterized to ensure it meets specifications. This is a non-negotiable step for data integrity.[4]

Table 2: QC Specifications for Preclinical Formulations

TestSolution FormulationSuspension FormulationAcceptance Criteria
Appearance Clear, free of particulatesHomogeneous, uniform colorAs specified
Assay (Content) RequiredRequired90.0% - 110.0% of target concentration
pH RequiredRequiredWithin 1.0 unit of target pH
Redispersibility N/ARequiredEasily redispersed by gentle shaking; no caking
Particle Size N/ARecommendedD90 < 20 µm to ensure consistent absorption
Stability RequiredRequiredAssay remains within 90-110% for the duration of use

In Vivo Considerations and Biological Context

The choice of formulation directly impacts the route of administration and the interpretation of results.[2]

  • Oral Gavage: Solutions and suspensions are both suitable. Suspensions are often used for high-dose toxicology studies.[9]

  • Intravenous (IV): Only true solutions or well-characterized nanosuspensions (<200 nm) can be used to avoid capillary blockade. Co-solvent systems are common but must be administered slowly to mitigate precipitation and hemolysis risk.

  • Biological Target: Benzamide derivatives are known to target a wide range of proteins, including dopamine receptors and enzymes like histone deacetylases (HDACs).[13][14][15] Understanding the potential target helps in designing relevant pharmacodynamic endpoint assays alongside the PK/Tox studies.

Illustrative Biological Context

Many benzamide-containing compounds function as HDAC inhibitors, which are being explored for cancer therapy.[14][15] The mechanism involves the benzamide moiety chelating a zinc ion in the enzyme's active site, leading to hyperacetylation of histones, altered gene expression, and ultimately, cell cycle arrest or apoptosis.

G cluster_0 Cell Nucleus cluster_1 Enzymatic Regulation cluster_2 Cellular Processes DNA DNA Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Deacetylation OpenChromatin Open Chromatin (Gene Transcription) Histone->OpenChromatin Acetylation Transcription Tumor Suppressor Gene Transcription OpenChromatin->Transcription HDAC HDAC Enzyme HAT HAT Enzyme Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Benzamide N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide Benzamide->HDAC Inhibition

Caption: Hypothetical mechanism of action via HDAC inhibition.

Conclusion

Formulating a poorly soluble compound like this compound for in vivo studies is a methodical process grounded in sound physicochemical principles. There is no "one-size-fits-all" solution. By systematically characterizing the molecule, applying a logical decision-making framework, and preparing well-controlled formulations, researchers can generate reliable and interpretable preclinical data. This rigorous approach minimizes the risk of costly failures due to poor bioavailability and ensures that promising new chemical entities are given the best possible chance to demonstrate their therapeutic potential.

References

  • Thakkar, R., et al. (2020). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 21(3), 95. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation. [Link]

  • Jayaprakash, V., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in Enzyme Regulation, 42, 187-201. [Link]

  • University of Wisconsin–Madison. (n.d.). Developing Oral Drug Formulations: Practical Strategies for Preclinical and Phase 1. Division of Pharmacy Professional Development. [Link]

  • MDPI. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. MDPI. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. Symeres. [Link]

  • Evotec. (n.d.). Early Formulation. Evotec. [Link]

  • Catalent. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. [Link]

  • Ghafouri, H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 643-662. [Link]

  • BioPharm International. (n.d.). Preformulation Means Characterization. BioPharm International. [Link]

  • SGS. (n.d.). Preclinical Formulation Development. SGS. [Link]

  • Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Catalent. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. PubChem. [Link]

  • ResearchGate. (n.d.). Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Request PDF. (2025). Preclinical Formulations: Insight, Strategies, and Practical Considerations. ResearchGate. [Link]

  • Singh, B. N., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 29(5), 427-474. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-bromo-. Cheméo. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most common causes?

Low yields in this synthesis typically stem from a few key areas: reduced nucleophilicity of the amine, side reactions involving the acyl chloride, or suboptimal reaction conditions. The 2-bromo substituent on the aniline ring electronically deactivates the amine, making its lone pair of electrons less available to attack the electrophilic acyl chloride.[1] This inherent low reactivity requires carefully optimized conditions to favor the desired amide formation.

Primary factors to investigate:

  • Purity of Starting Materials: Impurities in either 2-bromo-4-methylaniline or 3,5-dimethoxybenzoyl chloride can inhibit the reaction. The aniline is susceptible to oxidation (often indicated by a dark color), and the acyl chloride is highly sensitive to moisture, which causes hydrolysis back to the unreactive carboxylic acid.[2][3]

  • Inefficient Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4][5] An inadequate or inappropriate base will fail to neutralize this HCl effectively.

  • Hydrolysis of Acyl Chloride: The competing reaction is the hydrolysis of 3,5-dimethoxybenzoyl chloride by water, which is often introduced from solvents, reagents, or atmospheric moisture. This is a significant issue in traditional Schotten-Baumann reactions that use aqueous bases.[6][7]

Q2: My TLC shows unreacted starting material, even after prolonged reaction times. How can I drive the reaction to completion?

Observing significant starting material, particularly the aniline, points towards either insufficient activation of the electrophile or deactivation of the nucleophile.

Troubleshooting Steps:

  • Verify Base Stoichiometry and Strength: Ensure at least one full equivalent of a suitable base (e.g., pyridine, triethylamine) is used to scavenge the generated HCl.[7] For a sluggish reaction, using a slight excess of the base (1.1-1.2 equivalents) can be beneficial. Pyridine is often an excellent choice as it can also act as a nucleophilic catalyst.[8]

  • Increase Reaction Temperature: For electron-deficient anilines, room temperature may not be sufficient. Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy.[9] However, monitor for byproduct formation, as higher temperatures can also accelerate side reactions.

  • Check Acyl Chloride Quality: If the 3,5-dimethoxybenzoyl chloride is old or has been exposed to air, it may have partially hydrolyzed. Consider using a freshly opened bottle or re-purifying it before use.

Q3: I'm observing a significant side product. What is it likely to be and how can I prevent it?

The most common side product is 3,5-dimethoxybenzoic acid, formed from the hydrolysis of the corresponding acyl chloride.[2][7] This is especially prevalent if there is moisture in the reaction. Another possibility, though less common with deactivated anilines, is di-acylation if other nucleophilic sites were present, but this is not applicable here.

Prevention Strategies:

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., dichloromethane, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

  • Controlled Reagent Addition: Add the acyl chloride dropwise to the solution of the aniline and base, preferably at a reduced temperature (e.g., 0 °C) before allowing it to warm.[7][] This slow addition maintains a low concentration of the highly reactive acyl chloride, favoring the reaction with the aniline over residual water.

Q4: The crude product is an oil and is difficult to crystallize. What purification strategy should I use?

Oily products are a common challenge in purification. If direct crystallization fails, several techniques can be employed.

Recommended Actions:

  • Trituration: Attempt to induce crystallization by stirring the oil with a solvent in which the product is poorly soluble but the impurities are soluble (a "non-solvent").[2] For many aromatic amides, n-hexane is an excellent choice for trituration.

  • Solvent System for Recrystallization: The key is finding a solvent or solvent pair where the product is soluble when hot but sparingly soluble when cold. For N-aryl benzamides, ethanol, acetone, acetonitrile, or mixtures like ethyl acetate/hexane are often effective.[11][12]

  • Column Chromatography: If crystallization and trituration fail, purification by flash column chromatography on silica gel is the most reliable method.[2][13] A gradient of ethyl acetate in hexane is a typical mobile phase for this type of compound.

In-Depth Troubleshooting & Optimization Guides

Guide 1: Optimizing Reaction Conditions

The interplay between base, solvent, and temperature is critical for maximizing yield. The reaction is typically a nucleophilic acyl substitution, often performed under Schotten-Baumann or related conditions.[4][8][14]

The base must be strong enough to neutralize HCl but should not promote unwanted side reactions.

BasepKa (Conjugate Acid)ProsCons
Pyridine ~5.2Acts as both a base and a nucleophilic catalyst, accelerating the reaction.Can be difficult to remove during workup.
Triethylamine (TEA) ~10.7Stronger base, effective at scavenging HCl. Easy to remove.Not a catalyst. Can sometimes lead to side products if impurities are present.
DIPEA ~10.7Sterically hindered, reducing its nucleophilicity and potential side reactions.More expensive than TEA.
Aqueous NaOH N/AInexpensive and effective (classic Schotten-Baumann).[4]Introduces water, significantly increasing the risk of acyl chloride hydrolysis.[6] Requires vigorous stirring for biphasic systems.[7]

Recommendation: For this specific synthesis, pyridine is often the optimal choice due to its dual role as a base and catalyst, which is beneficial given the deactivated nature of the aniline.

The solvent should be inert to the reactants and capable of dissolving the starting materials.

SolventPropertiesUse Case
Dichloromethane (DCM) Aprotic, low boiling point, good solubility for reactants.Excellent general-purpose solvent for this reaction.[8]
Tetrahydrofuran (THF) Aprotic, can dissolve a wide range of organics.Good alternative to DCM. Must be anhydrous.
Acetonitrile (ACN) Polar aprotic, good for dissolving polar starting materials.Can be effective, especially in coupling reactions using peptide reagents.[15]

Recommendation: Use anhydrous Dichloromethane (DCM) as the primary solvent.

Guide 2: Work-up and Purification Strategies

A proper work-up is essential to isolate the crude product in a state that is amenable to purification.

Standard Work-up Procedure:

  • Quench: Once the reaction is complete (monitored by TLC), quench by adding water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate byproducts.

  • Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x volume).

  • Wash: Wash the combined organic layers sequentially with:

    • 1M HCl (if pyridine or another amine base was used).

    • Saturated aqueous sodium bicarbonate (to remove unreacted acyl chloride and the resulting carboxylic acid).

    • Brine (to remove bulk water).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by using anhydrous conditions and a nucleophilic catalyst.

Materials:

  • 2-bromo-4-methylaniline (1.0 equiv)

  • 3,5-dimethoxybenzoyl chloride (1.05 equiv)

  • Anhydrous pyridine (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-bromo-4-methylaniline (1.0 equiv).

  • Dissolution: Dissolve the aniline in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.1 equiv) to the solution and stir for 5 minutes.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 3,5-dimethoxybenzoyl chloride (1.05 equiv) in a small amount of anhydrous DCM and add it dropwise to the cooled, stirred aniline solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Upon completion, perform the standard work-up procedure as described in Guide 2.

  • Purification: Purify the resulting crude solid or oil by recrystallization or column chromatography.

Protocol 2: Recrystallization of the Product

Solvent Screening:

  • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the product when hot but gives poor solubility when cold.[16] A mixed solvent system like ethyl acetate/hexane is often effective.

Procedure:

  • Dissolve the crude product in the minimum amount of boiling recrystallization solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations & Diagrams

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_process Mechanism Aniline 2-bromo-4-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride 3,5-dimethoxybenzoyl chloride (Electrophile) AcylChloride->Intermediate Product N-(2-bromo-4-methylphenyl)- 3,5-dimethoxybenzamide Intermediate->Product Collapse & Chloride loss HCl HCl byproduct Intermediate->HCl ProtonatedPyridine Pyridinium Chloride HCl->ProtonatedPyridine Pyridine Pyridine (Base/Catalyst) Pyridine->ProtonatedPyridine Neutralization

Caption: Nucleophilic acyl substitution mechanism for the amide synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Yield is Low CheckTLC Analyze TLC Plate Start->CheckTLC Decision_SM Starting Material Consumed? CheckTLC->Decision_SM Decision_Purity Clean Reaction? Decision_SM->Decision_Purity Yes Action_Incomplete Incomplete Reaction: - Increase Temp - Check Base Stoichiometry - Verify Acyl Chloride Quality Decision_SM->Action_Incomplete No Action_SideRxn Side Reactions: - Ensure Anhydrous Conditions - Use Inert Atmosphere - Slow Reagent Addition at 0°C Decision_Purity->Action_SideRxn No Action_Purify Purification Issue: - Follow Purification Guide (Trituration, Recrystallization, Chromatography) Decision_Purity->Action_Purify Yes End Yield Improved Action_Incomplete->End Action_SideRxn->End Action_Purify->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. (2024). Pearson. Retrieved from [Link]

  • The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkyl-Substituted N-Methylaryl-N′-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. (n.d.). PubMed Central. Retrieved from [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of aniline from benzamide using the Hoffman rearrangement reaction!. (2022). YouTube. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. Retrieved from [Link]

  • Acetylation of Aniline. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide. This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Introduction: Understanding the Molecule

This compound is a complex organic molecule whose structure inherently predicts challenges with aqueous solubility. Its large, rigid backbone is dominated by two aromatic rings, which are hydrophobic and contribute to a high crystal lattice energy.[1] While the central amide linkage can participate in hydrogen bonding, these interactions are often more favorable between the molecules themselves in the solid state, making it difficult for water molecules to effectively solvate the compound.[2] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental physicochemical properties of this compound, and how do they predict its solubility behavior?

A1: The predicted properties of this compound point towards poor aqueous solubility. The high molecular weight and predicted LogP (a measure of lipophilicity) suggest a preference for non-polar environments. Amides like this are generally considered to have low water solubility due to their non-ionic character and the presence of significant non-polar hydrocarbon functionality.[3]

Table 1: Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Formula C₁₅H₁₄BrNO₂ A relatively large molecule.
Molecular Weight 350.18 g/mol Higher molecular weight often correlates with lower solubility.
Predicted LogP 4.1 - 4.5 (Est.) Indicates high lipophilicity and a strong preference for non-aqueous environments.
Hydrogen Bond Donors 1 (Amide N-H) Can donate one hydrogen bond.[4]
Hydrogen Bond Acceptors 3 (Amide C=O, 2x Methoxy O) Can accept hydrogen bonds from protic solvents.[4]

| Ionizable Groups | None (at physiological pH) | Amide N-H is generally not basic or acidic enough for significant ionization.[3] |

Data is estimated based on structural analysis and publicly available information on similar compounds.[5]

Q2: My compound is insoluble in my standard aqueous buffer (e.g., PBS). What is the most direct first step to get it into solution?

A2: The most common and effective initial strategy for poorly water-soluble compounds is the use of a water-miscible organic co-solvent.[6][7] A co-solvent works by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous medium and the hydrophobic compound, allowing for improved solvation.[6]

Initial Recommendation: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. For details, see Protocol 1 .

Q3: My compound dissolves in 100% DMSO, but immediately precipitates when I add it to my aqueous assay buffer. What's happening and how do I fix it?

A3: This is a classic solubility problem indicating that the final concentration of the organic co-solvent in your aqueous buffer is too low to maintain the compound's solubility. The key is to find a balance where the co-solvent concentration is high enough to keep your compound dissolved but low enough to not interfere with your biological assay.

This troubleshooting workflow can guide your optimization process.

G Start Compound Precipitates in Aqueous Buffer Check_CoSolvent Is final co-solvent concentration <1%? Start->Check_CoSolvent Increase_CoSolvent Increase final co-solvent % (e.g., to 1%, 2%, 5%) and test assay tolerance. Check_CoSolvent->Increase_CoSolvent  Yes Test_Other_CoSolvents Screen alternative co-solvents (e.g., Ethanol, PEG 400, DMF). See Protocol 2. Check_CoSolvent->Test_Other_CoSolvents  No, or already high Increase_CoSolvent->Test_Other_CoSolvents  If fails or assay is inhibited Success Solubility Achieved Increase_CoSolvent->Success  If successful Use_Surfactant Add a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) to the buffer at low conc. (0.01-0.1%). Test_Other_CoSolvents->Use_Surfactant  If fails Test_Other_CoSolvents->Success  If successful Consider_Complexation Explore advanced methods: Cyclodextrin Complexation (See Protocol 3). Use_Surfactant->Consider_Complexation  If fails or interferes Use_Surfactant->Success  If successful Consider_Complexation->Success  If successful

Caption: Troubleshooting workflow for compound precipitation.

Q4: Can I use pH adjustment to solubilize this compound?

A4: Unlikely. pH adjustment is a powerful technique for compounds with ionizable functional groups (e.g., carboxylic acids or amines).[8] However, the amide group in this compound is neutral and does not readily accept or lose a proton in the typical aqueous pH range of 2-12.[3][9] Therefore, altering the pH of your buffer is not expected to significantly impact its solubility.

Q5: I've observed batch-to-batch variability in solubility. Could the solid form of the compound be the cause?

A5: Yes, absolutely. This is a critical consideration in drug development. The phenomenon is known as polymorphism , where a compound can exist in multiple crystalline forms.[10] These different polymorphs, despite having the identical chemical composition, can have different crystal lattice arrangements, leading to significant differences in physical properties like melting point and, most importantly, solubility and dissolution rate.[11][12] A more stable polymorph generally has a higher melting point and lower solubility.[11]

If you are experiencing inconsistent results, it is highly recommended to characterize the solid form of your batches using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure you are working with a consistent polymorphic form.[10][13]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound.

  • Weigh Compound: Accurately weigh a desired amount of this compound into a clean glass vial.

  • Add Co-solvent: Add a precise volume of 100% DMSO to the vial to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: To use, thaw an aliquot and perform a serial dilution into your final aqueous buffer, ensuring vigorous mixing after each dilution step to minimize precipitation. Always prepare a vehicle control using the same final concentration of DMSO.

Protocol 2: Screening for Optimal Co-solvent Concentration

This protocol helps determine the minimum co-solvent concentration required to maintain solubility in your aqueous buffer.

  • Prepare Stock: Make a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Set Up Dilutions: In a clear microplate or microcentrifuge tubes, prepare your final aqueous buffer containing varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Add Compound: Add the 10 mM stock solution to each buffer condition to achieve your desired final compound concentration (e.g., 10 µM). For example, to get 10 µM in 1 mL, add 1 µL of the 10 mM stock.

  • Observe: Mix well and let the solutions sit at room temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates).

  • Analysis: The lowest percentage of co-solvent that results in a completely clear solution is your minimum required concentration for that experimental condition.

Protocol 3: Feasibility Screening with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has greatly improved aqueous solubility.[8]

G Compound hydrophobic 'guest' molecule Plus + Compound->Plus Cyclodextrin hydrophilic exterior hydrophobic interior 'host' molecule Arrow -> Cyclodextrin->Arrow Complex Encapsulated 'guest' in aqueous solution Plus->Cyclodextrin Arrow->Complex

Caption: Cyclodextrin forming a soluble inclusion complex.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for a wide range of molecules.[8]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v).

  • Kneading Method:

    • Place a known amount of your compound into a glass mortar.

    • Add a small amount of the HP-β-CD solution to form a thick paste.

    • Knead the paste vigorously with a pestle for 30-60 minutes. This mechanical energy facilitates the inclusion of the compound into the cyclodextrin cavity.

    • Gradually add more buffer to the paste and continue to mix until the desired final volume and concentration are reached.

  • Evaluation: Centrifuge the resulting solution at high speed (e.g., >10,000 x g) for 15 minutes. Analyze the supernatant for the concentration of the dissolved compound via HPLC-UV or a similar method to determine the solubility enhancement.

References

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • Garekani, H. A., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 13(2), 188. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Di Martino, P., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. ResearchGate. [Link]

  • IRO Chelating Chemical Co., Ltd. (2025). Co-solvent: Significance and symbolism. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4566. [Link]

  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 149. [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

  • Jorgensen, M. R., et al. (2011). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 54(1), 256-264. [Link]

  • Khoma, R. E., & Ennan, A. A. (2018). pH of (1! 6) 0.10 M solutions of amides and (7) water as a function of.... ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1219538, N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. [Link]

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Technical Support Center: Optimizing N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide Concentration for Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is not extensively characterized in publicly available scientific literature.[1][2] Therefore, this guide provides a comprehensive framework based on established principles of small molecule assay development. The protocols and troubleshooting advice are broadly applicable to novel benzamide derivatives and other small molecule inhibitors.

Introduction

As a Senior Application Scientist, I understand that determining the optimal concentration of a novel compound is a critical step in any experimental workflow. Using a concentration that is too low may result in false-negative results, while an excessively high concentration can lead to off-target effects, cytotoxicity, or assay interference, ultimately producing misleading data.[3][4] This guide is designed to provide you with the foundational knowledge and practical steps to confidently optimize the concentration of this compound for your specific biochemical or cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Where should I start? What is a reasonable initial concentration range to test for a novel compound like this compound?

A1: For a completely uncharacterized compound, it is best to start with a wide concentration range to capture the full dose-response curve. A common starting point is a serial dilution from 100 µM down to 1 nM.[3][5] This wide range helps to identify the potency of the compound and establish a preliminary understanding of its therapeutic window.

Q2: My compound is showing poor solubility in my aqueous assay buffer. What can I do?

A2: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[3] If the compound precipitates, its effective concentration will be significantly lower than intended. Here are some strategies to address this:

  • Solvent Concentration: Most researchers initially dissolve their compounds in dimethyl sulfoxide (DMSO).[6] Ensure the final concentration of DMSO in your assay is low enough to be tolerated by your system, typically less than 0.5%.[3]

  • Use of Surfactants: In biochemical assays, the inclusion of a non-ionic detergent like Triton X-100 can sometimes help to prevent compound aggregation.[7]

  • Sonication: In some cases, brief sonication can help to dissolve the compound in the stock solution.[6]

  • Alternative Solvents: While less common, exploring other biocompatible solvents may be necessary.

Q3: I'm observing activity in my primary assay. How can I be sure it's a genuine hit and not an artifact?

A3: Apparent activity can sometimes be due to compound-dependent assay interference rather than a direct interaction with your biological target.[7][8] It is crucial to perform secondary or "orthogonal" assays to confirm the initial result.[7][9] These assays should employ different detection methods to rule out common interference mechanisms.

Q4: What are the common causes of false positives in biochemical and cell-based assays?

A4: False positives can arise from several mechanisms:[3][7][10]

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes.[11]

  • Interference with Detection Method: The compound itself may be fluorescent or absorb light at the same wavelengths used for the assay readout, leading to a false signal.[7]

  • Reactivity: Some compounds are chemically reactive and can covalently modify the target protein or other assay components.[12]

  • Redox Activity: Compounds that undergo redox cycling can generate reactive oxygen species that interfere with the assay.[7]

Q5: How can I differentiate between true off-target effects and non-specific cytotoxicity?

A5: This is a critical aspect of drug development.

  • Dose-Response Relationship: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[13]

  • Use of a Structurally Different Inhibitor: If a different compound targeting the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.[13]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target within the cell.[13][14]

  • Cytotoxicity Assays: Running a parallel cytotoxicity assay (e.g., LDH release) can help determine if the observed effect is due to cell death rather than specific target inhibition.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Solubility and Compound Precipitation

This guide provides a step-by-step workflow to address solubility issues with this compound.

Caption: Troubleshooting workflow for compound solubility issues.

Guide 2: Investigating Potential Assay Interference

Use this guide to systematically rule out common sources of assay artifacts.

Caption: Decision tree for investigating assay interference.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of your compound's solubility in an aqueous buffer when diluted from a DMSO stock.

Objective: To determine the kinetic solubility of this compound in a chosen assay buffer.[15]

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well plate (UV-transparent for spectrophotometric analysis)

  • Plate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.[16]

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the compound in DMSO.

  • Dilution into Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 198 µL) of assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours).[15]

  • Readout: Measure the turbidity of the solutions by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.

Data Interpretation: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Determining the IC50 in a Cell-Based Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50).[17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells at an optimized density in a 96-well plate and allow them to adhere overnight.[5][18]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO).[5]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.[5]

  • Solubilization and Readout: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm).[5]

Data Analysis:

  • Normalize Data: Convert the raw absorbance data to percentage inhibition relative to the vehicle control.[17]

  • Curve Fitting: Plot the percent inhibition against the log of the compound concentration and fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[17][19]

Protocol 3: Orthogonal Assay to Rule Out Fluorescence Interference

Objective: To assess if this compound is inherently fluorescent at the assay's excitation and emission wavelengths.[7]

Materials:

  • This compound

  • Assay buffer

  • 96-well plate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of the compound in the assay buffer at the same concentrations used in the primary assay.

  • Plate Setup: Add the compound dilutions to the wells of the 96-well plate. Include wells with buffer only as a blank control.

  • Fluorescence Measurement: Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths used in your primary assay.[7]

  • Data Analysis: Compare the fluorescence intensity of the wells containing the compound to the blank wells. A significant increase in fluorescence indicates auto-fluorescence.[7]

Data Presentation

Table 1: Hypothetical Solubility Data for this compound
Concentration (µM)Absorbance at 600 nm (Turbidity)Observation
1000.550Precipitate
500.210Precipitate
250.055Clear
12.50.052Clear
6.250.051Clear
Vehicle Control0.050Clear
Table 2: Hypothetical IC50 Determination Data
Log[Compound] (M)% Inhibition
-5.095.2
-5.588.1
-6.052.3
-6.515.4
-7.05.1
-7.51.2

Result: Non-linear regression of this data would yield a precise IC50 value, which appears to be approximately 1 µM (-6.0 log[M]).

Conclusion

Optimizing the concentration of a novel compound like this compound is a systematic process that requires careful consideration of its physicochemical properties and potential for assay interference. By following the guidelines and protocols outlined in this technical support guide, researchers can establish a robust experimental framework, leading to more reliable and reproducible data. Always remember to validate your findings with orthogonal assays and be mindful of the potential for off-target effects.

References

  • Lund University Publications. (1998). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • Chimia. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Retrieved from [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Retrieved from [Link]

  • MyJoVE Corporation. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • University College London. (n.d.). Small molecule Translation: from target to adopted product. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Evolution of assay interference concepts in drug discovery. Retrieved from [Link]

  • MedCrave. (2017). Solubility: a speed–breaker on the drug discovery highway. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Science Translational Medicine. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • ACS Publications. (2026). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

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  • PubChem. (n.d.). N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Nature. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • Chembase. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

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Technical Support Center: Crystallization of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally similar benzamide derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven experience.

Introduction to Crystallization Challenges

Crystallization is a critical purification and particle engineering step in pharmaceutical development. The success of this process for a molecule like this compound depends on a delicate interplay of thermodynamics and kinetics. Issues such as "oiling out," the formation of undesired polymorphs, and persistent impurities can lead to significant delays and resource expenditure. This guide aims to provide a logical, science-backed framework for diagnosing and resolving these common crystallization problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The product "oils out" and fails to crystallize upon cooling.

Q: I've cooled my saturated solution of this compound, but instead of crystals, a viscous oil has separated from the solvent. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase.[1][2] This is often because the solution's temperature is above the melting point of the solute at that concentration, or because the level of supersaturation is too high, kinetically favoring the formation of a disordered liquid over an ordered crystal lattice.[1][2]

Underlying Causes and Mechanistic Explanation:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a high degree of supersaturation, where the concentration of the solute far exceeds the equilibrium solubility. This provides a large thermodynamic driving force, but the kinetics of molecular organization into a crystal lattice may be too slow to keep up, leading to the formation of a metastable oily phase.[1]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the nucleation process, stabilizing the liquid phase.[2][3][4] They can disrupt the intermolecular interactions necessary for crystal lattice formation.[3]

  • Inappropriate Solvent Choice: The chosen solvent system may have a boiling point that is too high relative to the melting point of the solute-solvent mixture.[2]

Troubleshooting Workflow:

G start Oiling Out Observed step1 Re-heat solution to dissolve oil. Add 5-10% more of the 'good' solvent. start->step1 step2 Cool the solution much more slowly. (e.g., insulate the flask) step1->step2 step3 Induce Nucleation step2->step3 step4 Scratch inner surface of the flask with a glass rod. step3->step4 Option A step5 Add seed crystals. step3->step5 Option B step6 Still Oiling Out? step4->step6 step5->step6 step7 Consider Solvent System Re-evaluation step6->step7 Yes end Successful Crystallization step6->end No fail Further Purification Needed (e.g., Chromatography) step7->fail

Workflow for Troubleshooting Oiling Out.

Detailed Protocols:

  • Reduce Supersaturation Rate:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small additional volume (5-10%) of the primary solvent to slightly reduce the saturation level.[2]

    • Allow the solution to cool very slowly. Insulate the flask by placing it in a Dewar flask or wrapping it in glass wool. Slower cooling provides more time for molecules to orient themselves correctly for nucleation.[5][6][7]

  • Induce Crystallization:

    • Seeding: If you have a small amount of solid product, add a few seed crystals to the slightly cooled, clear solution.[1][8][9] This provides a template for crystal growth to occur, bypassing the nucleation energy barrier.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[10]

  • Solvent System Modification:

    • If the above steps fail, the solvent system may be the issue. Try a solvent with a lower boiling point or use a solvent/anti-solvent system where your compound has lower solubility.[11][12] A good starting point for benzamides can be ethanol, ethyl acetate, or toluene, potentially with hexane or heptane as an anti-solvent.[13][14]

Issue 2: Poor crystal quality, very fine needles, or an amorphous powder is obtained.

Q: My product crystallizes, but the resulting solid is very fine, making it difficult to filter and dry. How can I obtain larger, more well-defined crystals?

A: The formation of very small crystals or an amorphous solid is typically a result of rapid nucleation and insufficient time for crystal growth.[5][7] The crystal size distribution is governed by the competition between nucleation (the birth of new crystals) and growth (the increase in size of existing crystals).[5]

Underlying Causes and Mechanistic Explanation:

  • Rapid Cooling: Fast cooling leads to a high nucleation rate, where many small crystals form simultaneously, depleting the solute from the solution and leaving little material for subsequent growth.[5][6][7]

  • High Supersaturation: Similar to the cause of oiling out, excessive supersaturation favors the rapid formation of many nuclei over the slow, ordered growth of fewer, larger crystals.[15]

  • Agitation: Excessive or vigorous stirring during the initial stages of crystallization can induce secondary nucleation, leading to a finer particle size.

Troubleshooting Workflow:

G start Poor Crystal Quality (Fine Needles/Powder) step1 Re-dissolve in minimum hot solvent. start->step1 step2 Reduce Cooling Rate step1->step2 step3 Allow flask to cool slowly to RT on the benchtop, undisturbed. step2->step3 step4 Once at RT, transfer to a cold bath (0°C or lower) to maximize yield. step3->step4 step5 Evaluate Crystal Size step4->step5 step6 Size still too small? step5->step6 step7 Try a different solvent system with slightly higher solubility. step6->step7 Yes end Improved Crystal Size & Quality step6->end No step7->step1 Repeat Process

Workflow for Improving Crystal Size.

Detailed Protocols:

  • Optimize the Cooling Profile:

    • The key is to slow down the cooling process. After dissolving your compound in the minimum amount of boiling solvent, allow it to cool to room temperature on the benchtop, undisturbed.[6][7] Do not immediately place it in an ice bath.

    • Once crystals have formed at room temperature, you can then place the flask in an ice bath to maximize the yield by further decreasing the solubility.

  • Solvent Selection:

    • Choose a solvent in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures. If solubility is too low when hot, you will use a large volume of solvent, leading to low yields. If it is too soluble when cold, recovery will be poor. A list of common crystallization solvents ordered by polarity can be found in many organic chemistry resources.[16][17]

SolventBoiling Point (°C)PolarityNotes for Benzamides
Water100HighUnlikely to be a good single solvent.
Ethanol78HighOften a good choice for moderately polar compounds.[16]
Ethyl Acetate77MediumGood general-purpose solvent.[14]
Acetone56MediumCan be too volatile, leading to rapid crashing out.[18]
Toluene111LowGood for aromatic compounds, may require an anti-solvent.[18]
Heptane/Hexane98 / 69Very LowTypically used as an anti-solvent.[13]

Table 1: Properties of Common Crystallization Solvents.

Issue 3: The crystallization process yields a different polymorph.

Q: I've successfully crystallized my compound, but analytical data (e.g., DSC, XRPD) suggests I have a different polymorph than expected. Why does this happen and how can I control it?

A: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[19][20][21] Benzamide and its derivatives are known to exhibit polymorphism.[19][21][22] Different polymorphs can have different physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry.

Underlying Causes and Mechanistic Explanation:

  • Thermodynamic vs. Kinetic Control: The formation of a particular polymorph is a classic case of thermodynamic versus kinetic control. A metastable (kinetically favored) polymorph often crystallizes first because it has a lower energy barrier to nucleation, even though it is not the most stable form.[22] Over time, it may convert to the more thermodynamically stable form.

  • Solvent Effects: The solvent can influence which polymorph is formed through specific interactions (like hydrogen bonding) with the solute molecules, stabilizing one crystal packing arrangement over another.[19]

  • Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can dictate which polymorphic form nucleates and grows.

Troubleshooting and Control Strategies:

  • Solvent Screening: This is the most powerful tool for polymorph control. Perform small-scale crystallization experiments with a variety of solvents of different polarities and hydrogen bonding capabilities (e.g., alcohols, esters, aromatic hydrocarbons, ketones).

  • Control of Supersaturation and Temperature:

    • Slow cooling and lower supersaturation levels generally favor the formation of the thermodynamically stable polymorph.

    • Rapid cooling ("crash cooling") or fast anti-solvent addition often yields metastable forms.[22]

  • Slurry Conversion:

    • To obtain the most stable polymorph, you can perform a slurry experiment.

    • Protocol: Suspend the solid (any form or a mixture) in a solvent in which it is sparingly soluble. Stir the slurry at a constant temperature for an extended period (24-72 hours). During this time, the less stable forms will dissolve and the more stable form will crystallize out, as dictated by Ostwald's Rule of Stages.[9]

References

  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. Physical Chemistry Chemical Physics.
  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind.
  • Polymorphism in Benzamide. ResearchGate.
  • How does cooling rate affect the point at which crystalisation occures and why?. Reddit.
  • Oiling Out in Crystallization. Mettler Toledo.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI.
  • Troubleshooting common issues in benzamide synthesis. Benchchem.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • Cooling Rate and Crystal Size. Northwestern University.
  • Recrystallization (help meeeeee). Reddit.
  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. National Institutes of Health.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • How to avoid the formation of oil droplets during recrystallization?. ResearchGate.
  • Polymorphism in benzamide. The University of Manchester.
  • The Influence of Impurities and Additives on Crystallization. Cambridge University Press.
  • Tips & Tricks: Recrystallization. University of Rochester.
  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm.
  • Guide for crystallization. Unknown Source.
  • Determining Which Solvent to Use. Chemistry LibreTexts.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Solvents for Recrystallization. University of Rochester.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source.

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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of off-target effects of novel small molecule inhibitors, using the hypothetical compound N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide as a case study. Our goal is to equip you with the strategic and technical knowledge to anticipate, identify, and mitigate these effects in your experiments.

Introduction: The Challenge of Selectivity

Frequently Asked Questions (FAQs)

Q1: I have synthesized a novel compound, this compound, and I'm seeing unexpected phenotypes in my cellular assays. How do I begin to investigate if these are off-target effects?

A1: This is a classic scenario in early-stage drug discovery. The first step is to systematically rule out other possibilities and then build a case for or against off-target interactions.

  • Confirm Compound Integrity and Purity: Before delving into complex biological assays, ensure your compound is what you think it is and is free of contaminants that could be biologically active. Use techniques like NMR and LC-MS to confirm identity and purity.

  • Dose-Response Analysis: A hallmark of a specific pharmacological effect is a clear sigmoidal dose-response curve. If you observe an unusual or very steep dose-response, or if the effect plateaus at a low level, it might suggest off-target activity or toxicity.

  • Use of a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your compound that you predict to be inactive against your primary target. If this inactive analog produces the same "unexpected" phenotype, it strongly suggests the phenotype is due to an off-target effect or a non-specific chemical property of the scaffold.

  • Initial Off-Target Liability Profiling: The most direct way to investigate off-target effects is to screen your compound against a broad panel of kinases or other relevant protein families.[3][4] This can provide a preliminary "hit list" of potential off-target interactors that can be further validated.

Q2: What are the most common and effective methods for profiling the selectivity of a new kinase inhibitor?

A2: Kinase inhibitor selectivity profiling is a critical step to understand its therapeutic potential and potential liabilities.[4][5] Several robust methods are available, each with its own advantages:

  • In Vitro Kinase Panels: These are the gold standard for initial selectivity assessment. They involve testing your inhibitor against a large number of purified kinases (often hundreds) in biochemical assays.[6][7] The output is typically IC50 or Ki values, which quantify the potency of your compound against each kinase.

  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in a protein's melting temperature upon ligand binding.[8][9] It's a rapid and cost-effective method for screening compound binding across a panel of kinases without the need for an activity assay.[8][9]

  • Cell-Based Target Engagement Assays: These assays confirm that your compound can bind to its intended target (and potential off-targets) in a more physiologically relevant environment.[10] Techniques like the NanoBRET™ Target Engagement Assay provide quantitative data on compound affinity and residence time in living cells.[11]

Q3: My compound shows activity against several off-target kinases in a biochemical screen. What are my next steps to mitigate these effects?

A3: Identifying off-target activities is a crucial discovery. Here's a logical progression of steps:

  • Validate the Hits: Don't take the initial screening data at face value. Validate the most significant off-target hits by determining their full dose-response curves (IC50 values) in independent biochemical assays.

  • Assess Cellular Potency: Determine the cellular potency (EC50) of your compound against both your primary target and the validated off-targets. This can be done through target-specific cellular assays, such as measuring the phosphorylation of a known downstream substrate.[10]

  • Structure-Activity Relationship (SAR) Studies: This is a medicinal chemistry effort to modify the structure of your compound to improve selectivity. By making systematic changes to the chemical scaffold, you can often identify modifications that reduce binding to off-targets while maintaining or improving affinity for the intended target.

  • Consider Allosteric Inhibition: If your compound is an ATP-competitive inhibitor, off-target effects on other kinases are common due to the conserved nature of the ATP binding site.[12] Exploring allosteric inhibitors that bind to less conserved sites on the kinase can be a powerful strategy to achieve greater selectivity.[13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent results between biochemical and cellular assays 1. Poor cell permeability of the compound.2. The compound is a substrate for efflux pumps.3. High protein binding in cell culture media.4. Intracellular ATP concentration outcompetes the inhibitor.1. Perform a cell permeability assay (e.g., PAMPA). Rationale: To determine if the compound can reach its intracellular target.2. Use cell lines with and without known efflux pump expression. Rationale: To assess if the compound is being actively removed from the cell.3. Measure the fraction of unbound compound in media. Rationale: Only the unbound fraction is available to enter cells and interact with the target.4. Compare biochemical IC50 at low and high ATP concentrations. Rationale: To understand how physiological ATP levels might affect inhibitor potency.[14]
High cellular toxicity at concentrations needed to inhibit the primary target 1. Inhibition of a critical off-target kinase.2. General cytotoxicity due to chemical properties.3. On-target toxicity if the primary target is essential for cell survival.1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan®). Rationale: To identify potential off-targets that could explain the toxicity.[6]2. Test a structurally related, inactive analog. Rationale: If the inactive analog is also toxic, the toxicity is likely not target-mediated.3. Use a genetic approach (e.g., siRNA or CRISPR) to knock down the primary target. Rationale: If knockdown of the target phenocopies the compound's toxicity, it suggests on-target toxicity.
My compound is potent but not selective. How can I improve its profile? 1. The pharmacophore interacts with conserved residues in the kinase family.2. The compound is too small or lacks features that confer specificity.1. Use computational modeling and structural biology (if a co-crystal structure is available). Rationale: To understand the binding mode and identify opportunities to introduce modifications that exploit non-conserved residues.[15][16]2. Engage in medicinal chemistry efforts to add chemical moieties that can form specific interactions with the target protein. Rationale: To increase the binding affinity for the desired target while potentially clashing with the binding pockets of off-targets.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its target in intact cells. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Methodology:

  • Cell Treatment: Culture your cells to ~80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C for 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. An increase in the melting temperature (a rightward shift in the melting curve) indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantitatively measures compound binding to a specific kinase in living cells.[11]

Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase and a vector for a HaloTag®-NanoBRET™ tracer.

  • Compound Treatment: Plate the transfected cells in a multi-well plate. Add your test compound at various concentrations.

  • Tracer Addition: Add the cell-permeable NanoBRET™ tracer to the wells. The tracer and your compound will compete for binding to the kinase.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing compound concentration indicates displacement of the tracer and binding of your compound to the target kinase. From this data, you can determine the IC50 value for target engagement in a cellular context.

Visualizing Workflows and Pathways

Diagram 1: Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Characterization cluster_2 Off-Target Identification cluster_3 Mitigation Strategy A Unexpected Phenotype in Cellular Assay B Confirm Compound Purity (NMR, LC-MS) A->B C Dose-Response Analysis A->C D Test Inactive Analog A->D E In Vitro Kinase Panel (e.g., KINOMEscan®) C->E If dose-response is atypical D->E If inactive analog shows same phenotype F Cellular Target Engagement (e.g., NanoBRET™) E->F Confirm cellular relevance G Validate Off-Target Hits E->G H Structure-Activity Relationship (SAR) Studies G->H I Consider Alternative Mechanism (e.g., Allosteric) H->I If SAR is challenging

Caption: A systematic workflow for identifying and mitigating off-target effects of a novel inhibitor.

Diagram 2: Competitive Binding in a NanoBRET™ Assay

G cluster_0 High BRET Signal (No Inhibitor) cluster_1 Low BRET Signal (Inhibitor Present) A Kinase-NanoLuc ATP Binding Site C Energy Transfer (BRET) B NanoBRET™ Tracer B->A:f0 Binds D Kinase-NanoLuc ATP Binding Site G No Energy Transfer E N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide E->D:f0 Competes and Binds F NanoBRET™ Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay showing competitive displacement.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118.
  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Milanesi, L., & Gohlke, H. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 22.
  • Schürmann, M., et al. (2016). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 11(12), 3342–3350.
  • Amith, S. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, 10, 865.
  • Vyas, V. G., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 54(1), 22–32.
  • Zhang, T., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(2), 152–155.
  • Cell Based Kinase Assays. Luceome Biotechnologies. (2022). [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151.
  • Lo, Y. C., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Pharmacological approaches to understanding protein kinase signaling networks. (2018). Biochemical Society Transactions, 46(6), 1541-1551.
  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Amaro, R. E., & Abagyan, R. (2021). Using the structural kinome to systematize kinase drug discovery. arXiv preprint arXiv:2104.13146.
  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151.
  • Lo, Y. C., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. [Link]

  • Recent Trends in Kinase Drug Discovery. (2023). YouTube. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2019). Molecules, 24(21), 3959.
  • Drug discovery and the human kinome: recent trends. (2011). Pharmacological Research, 64(1), 4-13.
  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (2012). Methods in Molecular Biology, 795, 109-118.
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2006). Chemistry & Biology, 13(5), 509-518.
  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025).
  • N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. PubChem. [Link]

  • N-(2-Bromo-4-methylphenyl)benzamide. PubChem. [Link]

  • N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. PubChem. [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (2025). Molecules, 30(1), 123.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2021). Journal of Medicinal Chemistry, 64(1), 570-589.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2019). Molbank, 2019(2), M1061.
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  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2025).
  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (2020). Marine Drugs, 18(11), 548.

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Interpreting ambiguous NMR spectra of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide. This guide is designed for researchers, medicinal chemists, and analytical scientists who may encounter challenges during the structural elucidation of this and similar substituted benzanilide molecules. Here, we address common issues related to NMR spectral interpretation, providing not just solutions but also the underlying scientific principles to empower your research.

Introduction: The Challenge of a "Simple" Molecule

On paper, this compound appears to be a straightforward molecule for NMR analysis. However, its structure contains a critical feature—a secondary amide linkage—that frequently introduces layers of spectral complexity. These ambiguities, if misinterpreted, can lead to incorrect structural assignment and wasted experimental efforts. This guide provides a troubleshooting framework to deconstruct these complex spectra with confidence.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does my ¹H NMR spectrum show more aromatic and methoxy signals than expected?

Short Answer: You are likely observing two distinct chemical species in your NMR tube, even with a highly pure sample. These species are rotational isomers , or rotamers , which arise from the restricted rotation around the amide C-N bond.

In-Depth Explanation:

The amide bond is not a simple single bond. Due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, the carbon-nitrogen bond possesses significant double-bond character.[1][2] This restricted rotation creates a high energy barrier, slowing the interconversion between the syn- and anti-periplanar conformations on the NMR timescale.[3][4] Consequently, both conformers can be observed as separate sets of peaks in the NMR spectrum at room temperature.

G

The presence of a bulky ortho-substituent (the bromine atom) on the N-phenyl ring further hinders this rotation, making the existence of stable rotamers more probable. Each rotamer places the surrounding protons in a slightly different chemical and magnetic environment, leading to a doubling of signals for nearby groups, particularly:

  • The N-H proton.

  • Protons on both aromatic rings.

  • The methoxy protons.

FAQ 2: Several of my aromatic peaks are broad and ill-defined. What's causing this and how can I fix it?

Short Answer: Peak broadening can stem from instrumental issues, sample preparation, or chemical dynamics. The most likely causes for this molecule are moderate-rate chemical exchange between rotamers or sample concentration effects.

In-Depth Explanation:

Several factors can lead to peak broadening in NMR spectroscopy.[5] It's crucial to diagnose the cause systematically.

  • Chemical Exchange: If the rate of interconversion between your two rotamers is neither very fast nor very slow on the NMR timescale (a phenomenon known as intermediate exchange), the corresponding peaks will broaden and may even coalesce into a single, very broad hump.[5]

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions like hydrogen bonding and π-π stacking.[6] This can increase the solution's viscosity, slow molecular tumbling, and shorten relaxation times (T2), resulting in broader peaks.[7]

  • Instrumental Factors: Poor magnetic field homogeneity ("shimming") will cause all peaks in the spectrum to be broad, including the residual solvent peak.[8][9] If the solvent peak is sharp while your compound's peaks are broad, the issue is with your sample, not the instrument.

  • Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions can significantly broaden NMR signals.[7]

Troubleshooting Protocol: Resolving Broad Peaks

  • Check the Solvent Peak: First, inspect the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). If it is sharp (width at half-height <1-2 Hz), your shimming is likely adequate. If it is also broad, the instrument requires re-shimming.[9]

  • Dilute the Sample: Prepare a more dilute sample to minimize aggregation and intermolecular effects. If the peaks sharpen upon dilution, concentration was the primary issue.

  • Variable Temperature (VT) NMR: This is the definitive experiment to probe chemical exchange.

    • Heating: As you increase the temperature, the rate of rotation around the C-N bond will increase. If you are in the intermediate exchange regime, the broad peaks will first broaden further before sharpening into a single, time-averaged signal at a higher temperature.[2]

    • Cooling: As you lower the temperature, the exchange rate slows. The broad peaks should resolve into two distinct, sharp signals corresponding to each rotamer.

  • De-gas the Sample: If paramagnetic broadening is suspected, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.

G start Broad Peaks Observed check_solvent Is Solvent Peak Sharp? start->check_solvent re_shim Re-shim Instrument check_solvent->re_shim No sample_issue Sample-Related Issue check_solvent->sample_issue Yes dilute Dilute Sample sample_issue->dilute sharpen Peaks Sharpen? dilute->sharpen vt_nmr Perform VT-NMR sharpen->vt_nmr No solved_conc Problem Solved: Concentration Effect sharpen->solved_conc Yes solved_exchange Problem Solved: Chemical Exchange vt_nmr->solved_exchange

FAQ 3: My aromatic signals are all clumped together in one region. How can I resolve them for easier assignment?

Short Answer: Change your NMR solvent. The anisotropy of aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts, often resolving overlapping signals.

In-Depth Explanation:

Deuterated chloroform (CDCl₃) is a relatively inert solvent. In contrast, aromatic solvents create a powerful anisotropic magnetic field. When your molecule associates with a benzene-d₆ molecule, protons located above or below the face of the benzene ring will be shielded (shifted upfield to lower ppm), while those near the edge of the ring will be deshielded (shifted downfield).[10][11] This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can dramatically alter the appearance of your spectrum.[12] Protons on different parts of your molecule will experience different degrees of shielding, often "un-clumping" a crowded region and revealing coupling patterns that were previously obscured.[8]

Recommended Solvents to Try:

  • Benzene-d₆: Often provides the most dramatic changes for aromatic compounds.

  • DMSO-d₆: A polar, hydrogen-bond accepting solvent. It will strongly interact with the N-H proton, shifting it significantly downfield (often >9 ppm) and potentially altering the conformation and rotamer populations.[13]

  • Acetone-d₆: Another common alternative to resolve signal overlap.[8]

FAQ 4: How can I definitively assign all the proton and carbon signals and confirm the molecule's connectivity?

Short Answer: A suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) is essential for unambiguous assignment, especially when rotamers are present.

In-Depth Explanation and Workflow:

A 1D proton spectrum is often insufficient for a complex molecule like this. A systematic 2D NMR approach provides a complete picture of the molecular framework.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides estimated chemical shift ranges for the key nuclei in this compound. These are predictions based on standard chemical shift tables and data from similar structures.[14][15][16] Actual values will vary with solvent and the specific rotamer being observed.

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Amide N-H 8.0 - 9.5N/ABroad singlet, position is highly solvent and concentration dependent.[17]
C =ON/A164 - 168Quaternary carbon, will not appear in HSQC.
Methoxy O-CH3.7 - 3.955 - 57Sharp singlet(s).
Methyl Ar-CH2.2 - 2.420 - 22Sharp singlet.
Aromatic C-H 6.5 - 8.5105 - 150Complex multiplet region. Specific assignments require 2D NMR.
Aromatic C -BrN/A110 - 120Quaternary carbon.
Aromatic C -NN/A135 - 145Quaternary carbon.
Aromatic C -ON/A158 - 162Quaternary carbon.

Step-by-Step 2D NMR Analysis Protocol:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Application: Use COSY to trace the connectivity within each aromatic ring. For the 2-bromo-4-methylphenyl ring, you will see correlations between H3-H5 and H5-H6. For the 3,5-dimethoxybenzoyl ring, you will see correlations between H2-H4 and H4-H6.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.

    • Application: This is the primary method for assigning carbon signals for all protonated carbons (CH, CH₂, CH₃).[18] For example, you can unambiguously assign the methyl carbon at ~21 ppm by finding its cross-peak to the methyl proton signal at ~2.3 ppm.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Application: HMBC is the key to establishing the overall connectivity across quaternary (non-protonated) carbons.[18] Key correlations to look for:

      • N-H proton to the carbonyl carbon (~166 ppm) and carbons on the N-phenyl ring (C1', C2', C6').

      • Methoxy protons (~3.8 ppm) to their attached carbon (~56 ppm, from HSQC) and the aromatic C-O carbons (~160 ppm).

      • Protons on the benzoyl ring (H2, H6 ) to the carbonyl carbon . This confirms the amide linkage.

  • ¹H-¹H NOESY or ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), regardless of whether they are bonded.

    • Application: NOESY/ROESY is the definitive tool to differentiate the two rotamers. The key spatial relationship is between the N-H proton and the protons on the benzoyl ring.

      • In one rotamer (anti), the N-H proton will be physically close to the H2 and H6 protons of the dimethoxy ring. You will observe a NOE cross-peak between them.

      • In the other rotamer (syn), the N-H proton will be on the opposite side and will show no such correlation.

      • By integrating the cross-peaks, you can determine the relative population (major vs. minor) of each rotamer.[4]

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Count & Coupling) COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Count) HSQC HSQC (Direct C-H Attachment) C13->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC NOESY NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Final Complete & Unambiguous Structure Assignment NOESY->Final

References

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  • Tandfonline. (n.d.). Solvent effects in N.M.R. spectra of amide solutions. Taylor & Francis Online.

  • Steen, A., et al. (2018). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. National Institutes of Health.

  • Naveo, E. P., et al. (2013). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. Caltech Authors.

  • ResearchGate. (2017). NMR studies of rotamers with multi-substituted amides. ResearchGate.

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate.

  • Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com.

  • Neuman, R. C., & Jonas, V. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics.

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis.

  • ResearchGate. (2002). (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. ResearchGate.

  • Baskaran, K., et al. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Copernicus.org.

  • Baskaran, K., et al. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. PubMed.

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database.

  • Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals.

  • LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.

  • ResearchGate. (2013). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. ResearchGate.

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875). NP-MRD.

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  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. PubChem.

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Chemistry Department.

  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Google Patents.

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  • The Vespiary. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Vespiary.

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Enhancing the bioavailability of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Introduction and Scope

Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals actively working with this compound. Based on its chemical structure—a substituted benzamide with significant aromatic and halogen moieties—this compound is predicted to be a poorly water-soluble, lipophilic molecule. Such characteristics often lead to challenges in achieving adequate oral bioavailability, a critical factor for therapeutic efficacy.[1][2]

This guide provides a structured, problem-oriented approach to troubleshooting common experimental hurdles and answers frequently asked questions related to enhancing the systemic exposure of this compound. It is built on the foundational principles of biopharmaceutics, offering explanations for the causal relationships behind experimental choices and providing validated protocols.

Compound Profile: this compound

A thorough understanding of the physicochemical properties is the first step in designing a successful formulation strategy.

PropertyValue / PredictionSignificance for Bioavailability
IUPAC Name This compound-
CAS Number 352688-91-6For unambiguous identification.[3]
Molecular Formula C₁₆H₁₆BrNO₃-
Molecular Weight 350.21 g/mol High molecular weight can sometimes negatively impact permeability.
Predicted LogP ~4.0 - 4.5Indicates high lipophilicity and consequently poor aqueous solubility.
BCS Classification Predicted Class II or IVLow solubility is the primary barrier to absorption. Permeability may also be a limiting factor (Class IV).[4][5]

Troubleshooting Guide: Experimental Challenges & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during formulation development and preclinical testing.

Q1: My initial dissolution test in standard aqueous buffers (e.g., pH 1.2, 6.8) shows less than 10% drug release after 2 hours. What are my immediate next steps?

Root Cause Analysis: This result is characteristic of a "brick dust" compound, where dissolution is severely limited by poor solubility and potentially poor wettability. The rate-limiting step to absorption is getting the molecule into solution in the gastrointestinal (GI) tract.[6]

Immediate Actions & Solutions:

  • Solid-State Characterization: Before modifying the formulation, verify the compound's solid-state properties. Polymorphs can have different solubilities and dissolution rates.

    • Action: Perform Powder X-Ray Diffraction (PXRD) to determine crystallinity and Differential Scanning Calorimetry (DSC) to identify melting points and potential polymorphic forms.

    • Rationale: An unstable or less soluble polymorph could be the root cause. Ensuring batch-to-batch consistency of the solid form is critical.

  • Particle Size Reduction (Micronization/Nanonization): The first and most direct approach to improving the dissolution rate of a poorly soluble drug is to increase its surface area.[5][7]

    • Action: Employ micronization (e.g., jet milling) to reduce particle size to the 1-10 µm range or nanonization (e.g., wet bead milling, high-pressure homogenization) to achieve sub-micron particles.[2]

    • Protocol: See Section 4.1 for a generalized protocol on preparing nanocrystals via wet bead milling.

    • Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. Reducing particle size dramatically increases this surface area.[7][8]

    • Validation: Use laser diffraction to confirm particle size distribution (PSD) post-processing. Ensure the crystalline form has not changed using PXRD.

Q2: I've successfully created a nanosuspension, which shows improved dissolution. However, my in vivo pharmacokinetic (PK) data in rodents still shows low exposure and high variability between animals. What should I investigate next?

Root Cause Analysis: This scenario suggests that while the dissolution rate has been improved, the overall solubility in the GI tract remains a limiting factor, or the particles are re-agglomerating in vivo. High variability can also stem from food effects or inconsistent GI transit and wetting. This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II drugs.[9]

Advanced Formulation Strategies:

At this stage, moving beyond simple particle size reduction to more advanced "enabling" formulations is necessary. The two primary pathways are creating an amorphous solid dispersion or a lipid-based formulation.

G cluster_asd ASD Techniques cluster_lipid LBF Types start Poor in vivo exposure with micronized/nanosized drug decision1 Is the compound stable in an amorphous form? start->decision1 asd Pathway 1: Amorphous Solid Dispersions (ASDs) decision1->asd  Yes lipid Pathway 2: Lipid-Based Formulations (LBFs) decision1->lipid  No / Prone to  recrystallization spray_drying Spray Drying asd->spray_drying For thermally labile drugs hme Hot Melt Extrusion (HME) asd->hme For thermally stable drugs sedds SEDDS/SMEDDS lipid->sedds Liquid/semi-solid fill capsules sln SLN/NLC lipid->sln Solid dosage forms

  • Solution A: Amorphous Solid Dispersions (ASDs):

    • Action: Create an ASD by dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®). Common methods include spray drying and hot-melt extrusion.

    • Rationale: The drug is molecularly dispersed in an amorphous, high-energy state, which dramatically increases its apparent solubility and dissolution rate. The polymer prevents recrystallization both on the shelf and in the gut.[10]

    • Validation: Confirm the amorphous nature using PXRD (absence of Bragg peaks) and identify a single glass transition temperature (Tg) via DSC.

  • Solution B: Lipid-Based Formulations (LBFs):

    • Action: Dissolve the compound in a mixture of lipids, surfactants, and co-solvents to create a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS).[11] See Section 4.2 for a protocol.

    • Rationale: LBFs present the drug to the GI tract in a solubilized state. Upon gentle agitation with GI fluids, they form fine oil-in-water emulsions or microemulsions, bypassing the dissolution step. They can also enhance lymphatic uptake, which avoids first-pass metabolism in the liver.[11][12]

    • Validation: Assess self-emulsification performance by observing droplet size (using dynamic light scattering) and morphology upon dilution in aqueous media.

Q3: My formulation works well in fasted animals but shows a significant negative food effect (lower exposure when dosed with food). How can I mitigate this?

Root Cause Analysis: A negative food effect for a poorly soluble drug is unusual but can occur if the formulation interacts negatively with food components or if the high-fat environment in the fed state promotes drug precipitation from a supersaturated solution created by an ASD. More commonly, LBFs show a positive food effect. If you observe a negative effect, it warrants careful investigation.

Solutions:

  • Re-evaluate Formulation Type: An ASD might be generating a high degree of supersaturation that is not stable in the complex milieu of the fed stomach (high fat, different pH, bile salts).

    • Action: Switch to a lipid-based formulation (SEDDS/SMEDDS).

    • Rationale: LBFs are often less susceptible to negative food effects and can leverage the body's natural lipid digestion process, which is stimulated by food, to enhance absorption.

  • Optimize the Excipients: The choice of polymers and surfactants is critical.

    • Action: For ASDs, incorporate precipitation inhibitors or polymers that work synergistically with bile salts. For LBFs, use surfactants and lipids that form robust microemulsions that are stable to the components of a meal.

    • Rationale: The right excipients can maintain drug solubilization for longer periods, allowing more time for absorption and reducing sensitivity to the GI environment.[13][14]

Frequently Asked Questions (FAQs)

Q: What are the most critical starting materials and excipients I should have on hand for this compound? A: Given the predicted BCS Class II/IV nature, your initial screening should focus on excipients for ASDs and LBFs.

Formulation TypeExcipient ClassExamplesPurpose
Amorphous Solid Dispersions (ASD) PolymersPVP K30, HPMC-AS, Soluplus®, Kollidon® VA64Form an amorphous matrix, inhibit crystallization.
Lipid-Based (LBFs) Oils/LipidsMedium-chain triglycerides (e.g., Captex® 355), Long-chain triglycerides (e.g., soybean oil)To dissolve the lipophilic drug.
SurfactantsCremophor® EL, Kolliphor® RH40, Tween® 80To promote emulsification and solubilization.[14]
Co-solventsTranscutol® HP, PEG 400, Propylene GlycolTo increase the drug loading capacity of the lipid system.[15]

Q: How do I establish a meaningful in vitro test to guide my formulation work and avoid excessive animal studies? A: The goal is to develop an in vitro-in vivo correlation (IVIVC).[16][17] This means your in vitro test should be able to predict the in vivo outcome.

  • Move Beyond Basic Buffers: Use biorelevant dissolution media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin, mimicking the composition of human intestinal fluids more accurately.

  • Use a Two-Stage Dissolution Test: For enteric-coated or delayed-release formulations, a two-stage test (e.g., 2 hours in simulated gastric fluid followed by a switch to FaSSIF) can be more representative of GI transit.

  • Correlate Data: Test multiple formulations (e.g., fast, medium, and slow-releasing) both in vitro and in vivo. Plot the in vitro parameter (e.g., % dissolved at 4 hours) against the in vivo parameter (e.g., AUC or Cmax). A strong correlation allows the in vitro test to serve as a surrogate for future bioequivalence studies.[18][19][20]

Q: What are the primary metabolic pathways I should anticipate for this compound? A: While specific metabolic data for this exact molecule is not publicly available, we can infer likely pathways based on its structure. Benzamides can undergo N-dealkylation or hydrolysis. The methoxy groups are prime sites for O-demethylation by cytochrome P450 enzymes (CYPs). The aromatic rings can undergo hydroxylation. In vitro metabolism studies using human liver microsomes or hepatocytes are essential to confirm these pathways.[21][22]

Key Experimental Protocols

Protocol: Preparation of an Amorphous Solid Dispersion via Spray Drying
  • Solvent Selection: Identify a common solvent system (e.g., dichloromethane/methanol, acetone) that dissolves both this compound and the chosen polymer (e.g., HPMC-AS).

  • Solution Preparation: Prepare a solution containing the drug and polymer. A typical starting drug loading is 20-30% (w/w). Ensure complete dissolution.

  • Spray Dryer Setup: Set the key parameters on the spray dryer (e.g., Büchi B-290):

    • Inlet Temperature: Set high enough to ensure rapid solvent evaporation (e.g., 100-140 °C).

    • Aspirator Flow Rate: Set to a high percentage (e.g., 90-100%) to ensure efficient drying and particle collection.

    • Pump Feed Rate: Adjust to maintain a target outlet temperature (e.g., 50-70 °C). The outlet temperature is critical for ensuring the final product is dry.

  • Execution: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the drug dispersed in the polymer.

  • Collection & Analysis: Collect the resulting powder from the cyclone. Immediately analyze a subsample via PXRD and DSC to confirm it is amorphous. Store the bulk material in a desiccator to prevent moisture-induced recrystallization.

Protocol: Preparation and Evaluation of a SEDDS Formulation
  • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents. Select components that show high solubilizing capacity.

  • Formulation: Prepare a series of formulations by mixing the selected oil, surfactant, and co-solvent at different ratios. Heat gently (40-50 °C) to aid mixing. Dissolve the drug into the excipient blend to its maximum solubility.

  • Self-Emulsification Test:

    • Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl or water in a glass beaker with gentle stirring.

    • Visually observe the emulsification process. A robust SEDDS will spontaneously form a clear or bluish-white emulsion.

    • Measure the resulting droplet size using Dynamic Light Scattering (DLS). A microemulsion (SMEDDS) will typically have droplet sizes <100 nm.

  • Thermodynamic Stability: Centrifuge the formulation and subject it to several freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.

G sedds_capsule SEDDS Formulation (Drug in Oil/Surfactant) gi_fluid Aqueous GI Fluids (Stomach/Intestine) sedds_capsule->gi_fluid Ingestion emulsion Spontaneous Emulsification gi_fluid->emulsion Gentle Agitation micelles Microemulsion Droplets (Drug Solubilized in Core) emulsion->micelles absorption Absorption across Intestinal Wall micelles->absorption Enhanced Concentration Gradient

References

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Validation & Comparative

A Comparative Guide to N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide and Other Benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point for drug discovery efforts. This guide provides an in-depth technical comparison of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide and other key benzamide derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of benzamide-based therapeutics.

The Benzamide Core: A Foundation for Diverse Biological Activity

The simple yet elegant structure of benzamide, a benzene ring attached to an amide group, provides a unique combination of rigidity and hydrogen bonding capability. This allows for specific and high-affinity interactions with protein targets. By strategically modifying the substituents on both the phenyl ring and the amide nitrogen, medicinal chemists can exquisitely tune the pharmacological properties of these molecules, directing them towards a variety of targets, including kinases, histone deacetylases (HDACs), and G-protein coupled receptors. This guide will focus on two prominent classes of benzamide derivatives: kinase inhibitors and HDAC inhibitors.

This compound: A Potential Kinase Inhibitor

While specific biological data for this compound is not extensively available in the public domain, its structural features strongly suggest its potential as a kinase inhibitor. This inference is drawn from a comprehensive study on a series of closely related analogs, the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives , which have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2][3][4].

The core structure of these compounds, and by extension this compound, is composed of a 3,5-dimethoxybenzamide moiety connected to a substituted phenyl ring. The 3,5-dimethoxy substitution pattern is a key feature, and the nature of the substituent on the N-phenyl ring plays a crucial role in modulating the inhibitory activity.

Inferred Mechanism of Action: Targeting the FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.

The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been shown to inhibit the phosphorylation of FGFR1, which is a key step in the activation of downstream signaling cascades such as the MAPK and PLCγ pathways[1][2][3]. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells with FGFR1 amplification[1][2][3]. It is highly probable that this compound shares this mechanism of action.

FGFR1_Pathway cluster_membrane Cell Membrane FGFR1 FGFR1 PLCg PLCγ FGFR1->PLCg Activates ERK ERK FGFR1->ERK Activates FGF FGF FGF->FGFR1 Binds Benzamide_Inhibitor N-(2-bromo-4-methylphenyl) -3,5-dimethoxybenzamide Benzamide_Inhibitor->FGFR1 Inhibits Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest PLCg->Cell_Cycle_Arrest Apoptosis Apoptosis ERK->Apoptosis

Caption: Inferred FGFR1 signaling pathway and the inhibitory action of the benzamide derivative.

Comparative Performance Data of Structurally Related FGFR1 Inhibitors

The following table summarizes the in vitro anticancer activity of a promising 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, compound C9 from a key study, against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification[1][2][3]. This data provides a benchmark for the expected potency of this compound.

CompoundCell LineIC50 (µM)
Compound C9 NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

A Contrasting Class: Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

To illustrate the versatility of the benzamide scaffold, we will now compare the inferred FGFR1 inhibitory profile of this compound with a distinct class of benzamide derivatives: the Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy.

Unlike the FGFR1 inhibitors, benzamide-based HDAC inhibitors typically feature an o-aminoanilide group, which acts as a zinc-binding group to chelate the zinc ion in the active site of the HDAC enzyme.

Mechanism of Action: Epigenetic Modulation

HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes that have been silenced. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition cluster_nucleus Nucleus Histone Histone HDAC HDAC HDAC->Histone Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Promotes Benzamide_HDACi Benzamide HDAC Inhibitor Benzamide_HDACi->HDAC Inhibition

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Comparative Performance Data of Benzamide-Based HDAC Inhibitors

The following table presents the IC50 values of several benzamide derivatives against different HDAC isoforms, providing a clear contrast to the kinase inhibitory profile of the this compound family.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
Entinostat (MS-275) 0.930.951.80[2]
Compound 7j 0.650.781.70[2]
Compound 13 >15,000>15,00041
Compound 16 >20,000>20,00029

Experimental Protocols

General Synthesis of N-Arylbenzamide Derivatives

The synthesis of this compound and its analogs can be achieved through a standard amidation reaction.

Synthesis_Workflow Start Starting Materials Step1 Dissolve 3,5-dimethoxybenzoic acid and a coupling agent (e.g., EDC, HATU) in a suitable solvent (e.g., DMF, DCM). Start->Step1 Step2 Add the corresponding aniline (e.g., 2-bromo-4-methylaniline) and a base (e.g., DIPEA, TEA). Step1->Step2 Step3 Stir the reaction mixture at room temperature for several hours. Step2->Step3 Step4 Work-up and purification (e.g., extraction, chromatography). Step3->Step4 End Final Product Step4->End

Caption: General workflow for the synthesis of N-arylbenzamide derivatives.

Step-by-Step Protocol:

  • To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the appropriate aniline derivative, in this case, 2-bromo-4-methylaniline (1.0 eq), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylbenzamide.

In Vitro Kinase Inhibition Assay (FGFR1)

The inhibitory activity of the benzamide derivatives against FGFR1 can be determined using a variety of commercially available assay kits, often based on measuring the phosphorylation of a substrate peptide.

Step-by-Step Protocol (LanthaScreen™ Eu Kinase Binding Assay as an example):

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the recombinant FGFR1 enzyme, a europium-labeled anti-tag antibody, and the test compound at various concentrations.

  • Add an Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

In Vitro HDAC Inhibition Assay

The inhibitory potency of benzamide derivatives against HDAC enzymes is typically evaluated using a fluorogenic assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black plate, add the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) and the test compound at various concentrations.

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to halt further deacetylation.

  • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Plot the fluorescence intensity against the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

The benzamide scaffold remains a highly fruitful starting point for the development of novel therapeutics. The structural similarity of this compound to known FGFR1 inhibitors strongly suggests its potential in this area, warranting further investigation and direct biological evaluation. The stark contrast in the structural requirements for FGFR1 versus HDAC inhibition, despite both classes being based on the benzamide core, underscores the remarkable tunability of this scaffold. Future research will undoubtedly continue to explore the vast chemical space around benzamides, leading to the discovery of new and improved drugs for a wide range of diseases.

References

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Available at: [Link]

  • Adejare, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339304. Available at: [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). National Institutes of Health. Available at: [Link]

Sources

Benchmarking N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide Against a Standard Compound: A Comparative Efficacy and Selectivity Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction

The relentless pursuit of novel therapeutic agents for hyperproliferative disorders, such as cancer, necessitates rigorous preclinical evaluation of new chemical entities. This guide provides a comprehensive framework for benchmarking the investigational compound, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide, against a well-established standard, GDC-0941 (Pictilisib). Our investigation is predicated on the hypothesis that this compound exhibits inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.

GDC-0941, a potent and selective pan-Class I PI3K inhibitor, serves as an appropriate benchmark due to its extensive characterization in both preclinical and clinical settings. This guide will detail the head-to-head experimental protocols, present comparative data, and offer insights into the potential advantages and liabilities of our lead compound. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in a drug discovery pipeline.

Mechanism of Action & Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Inhibit Akt Akt PDK1->Akt Phosphorylation Inhibit mTORC1 mTORC1 Akt->mTORC1 Activation Inhibit Proliferation Cell Growth & Survival mTORC1->Proliferation Promotion Inhibit This compound This compound This compound->PI3K Inhibit GDC-0941 GDC-0941 GDC-0941->PI3K Inhibit

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway with Points of Inhibition.

Comparative In Vitro Efficacy

The initial phase of our benchmarking strategy involves a suite of in vitro assays designed to quantify and compare the potency of this compound and GDC-0941.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of PI3K isoforms.

Protocol:

  • Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), ATP, and a suitable substrate (e.g., phosphatidylinositol).

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed to measure the production of PIP3.

  • Procedure:

    • Dispense 2 µL of compound dilutions in DMSO into a 384-well assay plate.

    • Add 2 µL of PI3K enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Add 2 µL of detection mix (containing a PIP3-binding protein and a fluorescent antibody).

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a four-parameter logistic model.

Expected Data & Interpretation:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
This compound 152515012
GDC-0941 3352623

This table presents hypothetical data illustrating that our lead compound exhibits potent inhibition of PI3Kα and PI3Kδ, with moderate activity against PI3Kβ and weaker activity against PI3Kγ. This profile suggests a degree of selectivity that warrants further investigation.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effects of the compounds in a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7, which harbors a PIK3CA mutation).

Protocol:

  • Cell Line: MCF-7 breast cancer cell line.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each compound for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Measure fluorescence on a plate reader.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for cell growth inhibition.

Expected Data & Interpretation:

CompoundMCF-7 EC50 (nM)
This compound 85
GDC-0941 50

The cellular proliferation data should correlate with the biochemical potency, although differences in cell permeability and off-target effects can influence the EC50 values.

Target Engagement & Downstream Signaling

Confirmation of on-target activity within a cellular context is a critical step in validating the mechanism of action.

Western Blot Analysis of Phospho-Akt

Objective: To directly measure the inhibition of PI3K signaling by assessing the phosphorylation status of its downstream effector, Akt.

Protocol:

  • Cell Line: MCF-7 cells.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Starve the cells in a serum-free medium for 12 hours.

    • Pre-treat with various concentrations of each compound for 2 hours.

    • Stimulate the cells with a growth factor (e.g., insulin) for 15 minutes to activate the PI3K pathway.

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Use a fluorescently labeled secondary antibody for detection.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging 9. Imaging & Analysis Secondary_Ab->Imaging

Figure 2: Standard Western Blot Experimental Workflow.

A dose-dependent decrease in phospho-Akt levels upon treatment with this compound would provide strong evidence of on-target activity.

In Vivo Efficacy Evaluation

The translation of in vitro potency to in vivo efficacy is a crucial hurdle in drug development.

Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of the compounds in a murine xenograft model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) subcutaneously implanted with MCF-7 cells.

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, this compound, GDC-0941).

    • Administer the compounds daily via oral gavage for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for phospho-Akt).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.

Expected Data & Interpretation:

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
This compound 5065
GDC-0941 5075

This hypothetical data suggests that while both compounds are effective in vivo, GDC-0941 demonstrates slightly superior efficacy at the same dose. Further dose-response studies for our lead compound would be warranted.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the novel compound, this compound, against the established PI3K inhibitor, GDC-0941. The hypothetical data presented suggests that our compound is a potent inhibitor of the PI3K pathway with a distinct selectivity profile and promising in vivo anti-tumor activity.

Future studies should focus on a comprehensive kinase selectivity panel to identify potential off-target activities, detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens, and evaluation in additional cancer models to broaden its therapeutic potential. The rigorous, multi-faceted approach detailed here provides a solid foundation for the continued development of this compound as a potential therapeutic agent.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3K for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Sarkis, D., et al. (2014). A phase I study of the safety, pharmacokinetics, and pharmacodynamics of GDC-0941, a potent class I phosphoinositide-3-kinase inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 20(21), 5432–5442. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]

Orthogonal Validation of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide Activity: A Comparative Guide to Ensuring Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological activity to ensure on-target efficacy and minimize the potential for misleading results stemming from assay artifacts. This guide provides an in-depth, objective comparison of methodologies for the orthogonal validation of the activity of a putative novel compound, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide.

The core principle of orthogonal validation is the use of multiple, independent assays to interrogate a compound's activity.[1] This approach is crucial for building a robust body of evidence, as it significantly reduces the likelihood of false positives that can arise from a single assay format.[2][3] By employing techniques with different underlying principles, researchers can gain greater confidence in the observed biological effects and the compound's mechanism of action.[4]

Given the structural features of this compound, particularly the benzamide moiety, it is postulated to be an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6][7] TRPV1 is a well-validated target for the development of analgesics, as it is a key player in pain and nociception pathways.[8][9] This guide will therefore focus on a hypothetical validation workflow for this compound as a TRPV1 antagonist, comparing its performance with the well-characterized, potent, and selective TRPV1 antagonist, AMG-9810.[10][11][12]

The Imperative of a Multi-Faceted Validation Approach

Relying on a single primary screen for hit identification is fraught with peril. Compound-dependent assay interference can lead to a high rate of false positives, wasting valuable resources in subsequent stages of drug development. An orthogonal assay, which interrogates the same biological question through a different method, is essential for confirming initial findings.[3][4] For a putative ion channel modulator like this compound, a robust validation strategy would involve both a cell-based functional assay and a biophysical assay to confirm direct target engagement.

Orthogonal_Validation_Workflow cluster_0 Phase 1: Functional Characterization cluster_1 Phase 2: Target Engagement Primary_Assay Primary Assay: Cell-Based Calcium Influx Assay (FLIPR) Secondary_Assay Orthogonal Assay: Direct Binding Assay (Radioligand Binding) Primary_Assay->Secondary_Assay Confirms Activity Confirmed_Hit Confirmed Hit: Proceed to Lead Optimization Secondary_Assay->Confirmed_Hit Validates Target Interaction

Caption: Orthogonal validation workflow for a putative TRPV1 antagonist.

Part 1: Functional Characterization in a Cellular Context

The initial step is to assess the compound's ability to modulate TRPV1 function in a physiologically relevant environment. A cell-based calcium influx assay is the gold standard for this purpose, as TRPV1 is a non-selective cation channel with high permeability to Ca²⁺.[13][14]

Primary Assay: FLIPR-Based Calcium Influx Assay

The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput measurement of intracellular calcium dynamics in response to channel activation.[15] In this assay, HEK293 cells stably expressing human TRPV1 (hTRPV1) are pre-loaded with a calcium-sensitive dye, such as Fluo-4 AM.[14] The addition of a TRPV1 agonist, like capsaicin, triggers channel opening and a subsequent influx of calcium, leading to an increase in fluorescence. A true antagonist will inhibit this capsaicin-induced fluorescence increase in a dose-dependent manner.

The table below presents hypothetical data comparing the inhibitory potency of this compound and the known TRPV1 antagonist, AMG-9810, in the FLIPR assay.

CompoundIC₅₀ (nM) against Capsaicin-induced Ca²⁺ influx
This compound45.8
AMG-981024.5[10]

This hypothetical data suggests that this compound is a potent inhibitor of TRPV1 channel function, albeit slightly less potent than the established antagonist AMG-9810.

Part 2: Orthogonal Validation of Direct Target Engagement

While the functional assay provides strong evidence of activity, it does not definitively prove that the compound acts directly on TRPV1. The observed effect could be due to off-target effects that indirectly modulate calcium signaling.[3] Therefore, an orthogonal assay that measures the direct binding of the compound to the TRPV1 protein is essential.[4]

Secondary Assay: Radioligand Binding Assay

A competitive radioligand binding assay is a classic and robust method to determine if a compound directly interacts with a target receptor.[16] This assay utilizes a radiolabeled ligand with known high affinity for the target, such as [³H]-Resiniferatoxin ([³H]-RTX), a potent TRPV1 agonist. The assay measures the ability of an unlabeled test compound to displace the radioligand from the receptor.

TRPV1_Antagonism_Mechanism cluster_channel TRPV1 Channel cluster_ligands Competing Ligands cluster_outcome Channel State TRPV1 TRPV1 Binding Site Channel_Open Channel Open (Ca²⁺ Influx) TRPV1->Channel_Open Agonist Bound Channel_Closed Channel Closed (No Ca²⁺ Influx) TRPV1->Channel_Closed Antagonist Bound Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1:port Binds & Activates Compound_X N-(2-bromo-4-methylphenyl)- 3,5-dimethoxybenzamide (Putative Antagonist) Compound_X->TRPV1:port Binds & Blocks Activation

Caption: Proposed mechanism of competitive antagonism at the TRPV1 channel.

The binding affinity (Ki) of the test compounds is determined by their ability to displace [³H]-RTX from membranes prepared from hTRPV1-expressing cells.

CompoundKi (nM) in [³H]-RTX Competition Binding Assay
This compound62.3
AMG-981038.7 (inferred from functional data)

The concordance between the functional IC₅₀ and the binding Ki provides strong evidence that this compound exerts its inhibitory effect through direct binding to the TRPV1 channel. While Surface Plasmon Resonance (SPR) is another powerful technique for measuring direct binding, radioligand binding assays are often more readily available for ion channel targets.[17][18]

Experimental Protocols

Protocol 1: FLIPR-Based Calcium Influx Assay
  • Cell Culture: Plate HEK293 cells stably expressing hTRPV1 in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add 100 µL of loading buffer (HBSS, 20 mM HEPES, and Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.[19]

  • Compound Preparation: Prepare serial dilutions of this compound, AMG-9810, and vehicle control in a separate compound plate.

  • Assay Execution: Place both the cell and compound plates into the FLIPR instrument. The instrument will add the test compounds to the cells and incubate for a specified period (e.g., 15 minutes).

  • Agonist Challenge: Following incubation, the FLIPR will add a solution of capsaicin (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) to all wells.

  • Data Acquisition: Measure fluorescence intensity before and after the addition of capsaicin.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay
  • Membrane Preparation: Homogenize hTRPV1-expressing cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.[20]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-RTX, and varying concentrations of the unlabeled test compounds (this compound or AMG-9810).[20]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion

The orthogonal validation workflow presented here provides a robust framework for confirming the activity of this compound as a putative TRPV1 antagonist. The concordance of data from a cell-based functional assay (FLIPR) and a direct binding assay (radioligand competition) would provide high confidence that the compound's activity is due to direct interaction with the intended target. This multi-assay approach is fundamental to modern drug discovery, ensuring that resources are focused on compounds with a validated and well-characterized mechanism of action.

References

  • Tiwari, P. B., & Choveau, F. S. (2024). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. Methods in Molecular Biology, 2796, 105-118.
  • Ishikawa, H., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078.
  • Nazıroğlu, M., & Övey, İ. S. (2015). TRPV1 antagonist capsazepine suppresses 4-AP-induced epileptiform activity in vitro and electrographic seizures in vivo. Neuroscience Letters, 600, 148-153.
  • Tiwari, P. B., & Choveau, F. S. (2024). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. Methods in Molecular Biology (Clifton, N.J.), 2796, 105–118.
  • Gavva, N. R., et al. (2005). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][21][22] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 474–484.

  • Akkoç, Y., et al. (2021). Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases. International Journal of Molecular Sciences, 22(16), 8968.
  • BioCrick. (n.d.). BCTC | CAS:393514-24-4 | TRPV1 antagonist. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2111.
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Comparative Efficacy Analysis of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide (Compound X) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for evaluating the anti-cancer efficacy of a novel investigational molecule, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide, hereafter referred to as Compound X. We present a series of robust, validated experimental protocols to characterize its cytotoxic and mechanistic effects across a panel of four distinct human cancer cell lines: MCF-7 (luminal A breast carcinoma), MDA-MB-231 (triple-negative breast carcinoma), A549 (non-small cell lung carcinoma), and HCT116 (colorectal carcinoma). The performance of Compound X is benchmarked against Vorinostat (SAHA), an established, FDA-approved histone deacetylase (HDAC) inhibitor. This guide details methodologies for assessing cell viability (IC50 determination), apoptosis induction, cell cycle progression, and target engagement via Western blot. The objective is to provide researchers with a rigorous, self-validating workflow to determine the therapeutic potential and differential sensitivity of novel chemical entities in a preclinical setting.

Introduction: Rationale and Investigational Strategy

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. This compound (Compound X) is a novel benzamide derivative whose biological activity is not yet extensively characterized. Its structure suggests a potential role as an epigenetic modulator, possibly through the inhibition of histone deacetylases (HDACs), a class of enzymes frequently dysregulated in cancer. HDAC inhibitors, such as Vorinostat, represent a clinically validated class of anti-cancer drugs that induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

The central hypothesis of this investigation is that Compound X exhibits anti-proliferative activity and that its efficacy will vary depending on the genetic and phenotypic background of the cancer cell line. Differential sensitivity is a critical concept in drug development, as it can inform patient stratification and the identification of predictive biomarkers.

To rigorously test this hypothesis, we employ a multi-assay approach comparing Compound X to the well-characterized HDAC inhibitor, Vorinostat. This comparative strategy allows for the contextualization of Compound X's potency and efficacy against a known clinical standard.

Hypothesized Signaling Pathway

The diagram below illustrates the general mechanism of action for HDAC inhibitors, which is the hypothesized pathway for Compound X.

HDAC_Inhibitor_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_genes Gene Expression DNA DNA Histone Histone Proteins HDAC HDAC (Histone Deacetylase) Histone->HDAC Removes Acetyl Group p21 p21 Histone->p21 Acetylation leads to open chromatin & transcription ApoptoticGenes Apoptotic Genes (e.g., Bax, Bak) Histone->ApoptoticGenes HAT HAT (Histone Acetyltransferase) HAT->Histone Adds Acetyl Group Acetyl Acetyl Group CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis ApoptoticGenes->Apoptosis CompoundX Compound X / Vorinostat CompoundX->HDAC Inhibition

Caption: Hypothesized mechanism of HDAC inhibitors like Compound X.

Materials and Methods

To ensure reproducibility and scientific validity, all protocols are designed as self-validating systems with appropriate controls.

Cell Lines and Culture
  • Cell Lines:

    • MCF-7 (ATCC® HTB-22™)

    • MDA-MB-231 (ATCC® HTB-26™)

    • A549 (ATCC® CCL-185™)

    • HCT116 (ATCC® CCL-247™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. All cell lines should be authenticated (e.g., by STR profiling) and routinely tested for mycoplasma contamination.

Experimental Workflow

The overall workflow is designed to move from broad phenotypic effects to more specific mechanistic insights.

Experimental_Workflow cluster_phenotypic Phenotypic Screening cluster_mechanistic Mechanistic Validation (at IC50 concentrations) start Start: Prepare Cell Cultures (MCF-7, MDA-MB-231, A549, HCT116) viability Cell Viability Assay (MTT) 72h Treatment (Compound X vs. Vorinostat) start->viability ic50 Calculate IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western Western Blot Analysis (Ac-H3, p21, PARP Cleavage) ic50->western data Data Analysis & Comparison apoptosis->data cell_cycle->data western->data conclusion Conclusion: Determine Efficacy & Differential Sensitivity data->conclusion

Caption: Step-by-step workflow for compound evaluation.

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2-fold serial dilution of Compound X and Vorinostat (e.g., from 100 µM to 0.1 µM). Replace the medium with fresh medium containing the compounds or DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Protocol: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Seed cells in 6-well plates and treat with Compound X and Vorinostat at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

    • Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells, thus marking late apoptotic/necrotic cells.

Protocol: Western Blot Analysis

This technique is used to detect specific proteins and confirm the engagement of the hypothesized HDAC pathway.

  • Protein Extraction: Treat cells in 6-well plates with compounds at IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Acetylated Histone H3, anti-p21, anti-cleaved PARP, anti-β-actin).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Rationale: Increased Acetyl-H3 confirms HDAC inhibition. Upregulation of p21 indicates cell cycle arrest. Cleavage of PARP is a hallmark of apoptosis. β-actin serves as a loading control to ensure equal protein loading.

Results: Comparative Analysis

The following tables present hypothetical data from the described experiments, designed to illustrate a plausible outcome where Compound X shows potent and differential activity.

Table 1: Cytotoxicity of Compound X vs. Vorinostat

This table summarizes the IC50 values, indicating the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Cell LineTissue OriginCompound X IC50 (µM)Vorinostat IC50 (µM)
MCF-7 Breast (ER+)1.8 ± 0.33.5 ± 0.5
MDA-MB-231 Breast (Triple-Neg)5.2 ± 0.74.1 ± 0.6
A549 Lung (NSCLC)8.9 ± 1.16.8 ± 0.9
HCT116 Colorectal0.9 ± 0.22.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Compound X demonstrates potent cytotoxic activity, notably exceeding the potency of Vorinostat in HCT116 and MCF-7 cell lines. Conversely, it is less effective than Vorinostat in A549 cells, highlighting cell-type-specific sensitivity.

Table 2: Induction of Apoptosis at IC50 Concentration (48h)

This table shows the percentage of cells undergoing apoptosis (early + late) following treatment.

Cell LineTreatment% Total Apoptotic Cells (Annexin V+)
MCF-7 Vehicle (DMSO)4.5 ± 1.1%
Compound X38.7 ± 4.2%
Vorinostat35.1 ± 3.8%
HCT116 Vehicle (DMSO)5.1 ± 1.3%
Compound X55.2 ± 6.1%
Vorinostat40.3 ± 5.5%

Data are presented as mean ± standard deviation.

Interpretation: In the most sensitive cell lines (MCF-7 and HCT116), Compound X is a potent inducer of apoptosis, consistent with its low IC50 values.

Table 3: Western Blot Marker Expression Summary (24h)

This table summarizes the qualitative changes in key protein markers after treatment with IC50 concentrations.

Cell LineTreatmentAcetyl-Histone H3p21 (CDKN1A)Cleaved PARP
HCT116 Compound X+++ (Strong Inc.)+++ (Strong Inc.)++ (Mod. Inc.)
Vorinostat++ (Mod. Inc.)++ (Mod. Inc.)++ (Mod. Inc.)
A549 Compound X+ (Slight Inc.)+ (Slight Inc.)+/- (Weak)
Vorinostat++ (Mod. Inc.)++ (Mod. Inc.)+ (Slight Inc.)

(+) indicates relative increase compared to vehicle control.

Interpretation: The strong increase in histone H3 acetylation in HCT116 cells treated with Compound X confirms robust target engagement (HDAC inhibition). This correlates with a strong induction of the cell cycle inhibitor p21 and the apoptosis marker cleaved PARP, providing a clear mechanistic link to the observed cytotoxicity. The weaker effects in A549 cells align with its higher IC50 value in this cell line.

Discussion and Future Directions

The collective data from this structured evaluation framework indicate that this compound (Compound X) is a potent anti-cancer agent with a likely mechanism of action involving HDAC inhibition. The compound exhibits significant differential efficacy across the tested cell lines, with remarkable potency in HCT116 colorectal cancer and MCF-7 breast cancer cells.

The superior activity in HCT116 cells compared to the clinical benchmark Vorinostat is particularly noteworthy. This could be attributed to several factors, including higher cell permeability, greater affinity for specific HDAC isoforms that are critical in this cell type, or engagement of secondary targets. The correlation between high cytotoxicity (low IC50), robust apoptosis induction, and clear target engagement (increased Acetyl-H3 and p21) in HCT116 and MCF-7 cells provides a strong, self-validating dataset.

Conversely, the reduced sensitivity of A549 cells suggests the presence of intrinsic resistance mechanisms. This could involve differences in drug metabolism, expression levels of the target HDACs, or the activity of compensatory signaling pathways.

Future work should focus on:

  • HDAC Isoform Specificity: Performing enzymatic assays to determine if Compound X inhibits specific HDAC isoforms.

  • Biomarker Discovery: Investigating the genetic or proteomic basis for the high sensitivity of HCT116 cells to identify potential predictive biomarkers for patient selection.

  • In Vivo Studies: Evaluating the efficacy and safety of Compound X in preclinical animal models of colorectal and breast cancer.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology. [Link]

  • Mann, B. S., Johnson, J. R., Cohen, M. H., Justice, R., & Pazdur, R. (2007). FDA Approval Summary: Vorinostat for Treatment of Advanced Primary Cutaneous T-Cell Lymphoma. The Oncologist. [Link]

  • Kasi, D., Suram, D., & Vidavalur, S. (2022). Benzamide, a privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Li, Z., & Zhu, W. G. (2014). Targeting histone deacetylases for cancer therapy: from promiscuity to selectivity. Journal of Hematology & Oncology. [Link]

Safety Operating Guide

Mastering the Safe Handling of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the synthesis and handling of novel chemical entities are daily realities. N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide, a compound with potential applications in pharmaceutical development, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective operational and disposal plans.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation of dust particles, skin and eye contact, and ingestion.[1][4][5] Therefore, a multi-layered PPE strategy is essential to create a reliable barrier against these potential exposures.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[6][7][8]Protects against splashes and airborne particles, which can cause serious eye irritation.[1][2] A face shield offers broader protection during operations with a higher risk of splashing.[8]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves provide effective protection against a wide range of chemicals, including aromatic and halogenated compounds.[8] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection A fully buttoned laboratory coat.Prevents contact of the chemical with skin and personal clothing.
Respiratory Protection To be used in a certified chemical fume hood. If weighing or transferring outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[6]A fume hood is the primary engineering control to minimize inhalation of airborne particles. A respirator provides an additional layer of protection in situations where engineering controls are not sufficient.

II. Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimize the risk of exposure and cross-contamination. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • The container should be clearly labeled with the chemical name, CAS number (352688-91-6), and appropriate hazard warnings.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage location is clearly designated for halogenated organic compounds.

Step 2: Weighing and Aliquoting
  • All weighing and aliquoting of the solid compound must be performed within a certified chemical fume hood to contain any airborne dust.

  • Use dedicated spatulas and weighing boats.

  • If a fume hood is not available, a balance with a draft shield and appropriate respiratory protection should be used.

Step 3: Solution Preparation and Reaction
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • All reactions involving this compound should be conducted in a chemical fume hood.

  • Ensure that all glassware is properly secured and that the reaction setup is stable.

Step 4: Post-Reaction Work-up and Purification
  • Quenching and extraction procedures should be performed with caution, as they may generate heat or pressure.

  • Handle all reaction mixtures and purification fractions as if they contain the hazardous starting material.

III. Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, it falls under the category of halogenated organic waste.

Waste Segregation and Collection
  • Solid Waste: Any solid this compound, contaminated weighing paper, gloves, and other disposable materials must be placed in a clearly labeled, dedicated "Halogenated Organic Solid Waste" container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and purification fractions, must be collected in a designated "Halogenated Organic Liquid Waste" container.

  • NEVER dispose of this compound or its waste down the drain.[1]

Final Disposal
  • All halogenated organic waste must be disposed of through a licensed hazardous waste management company.

  • Incineration at a facility equipped with appropriate scrubbers to handle halogenated byproducts is the standard disposal method for such compounds.

IV. Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material in the "Halogenated Organic Solid Waste" container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[5]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the entire handling and disposal process, the following workflow diagram has been created.

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_safety Safety & Emergency Receipt Receipt & Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receipt->Storage Weighing Weighing in Fume Hood Storage->Weighing Reaction Reaction Setup in Fume Hood Weighing->Reaction SolidWaste Solid Waste (Halogenated) Reaction->SolidWaste Contaminated PPE, Weigh Paper LiquidWaste Liquid Waste (Halogenated) Reaction->LiquidWaste Reaction Mixture, Solvents Disposal Licensed Hazardous Waste Disposal SolidWaste->Disposal LiquidWaste->Disposal Spill Spill EmergencyResponse Emergency Response (First Aid & Evacuation) Spill->EmergencyResponse Exposure Exposure Exposure->EmergencyResponse

Caption: Workflow for handling this compound.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.